molecular formula C10H9Cl2NO2 B2584314 N-(2,3-dichlorophenyl)-3-oxobutanamide CAS No. 63896-87-7

N-(2,3-dichlorophenyl)-3-oxobutanamide

Cat. No.: B2584314
CAS No.: 63896-87-7
M. Wt: 246.09
InChI Key: FDTQHEASYFCFLI-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-3-oxobutanamide is a chemical compound with the molecular formula C₁₀H₉Cl₂NO₂ and a molecular weight of 246.093 g/mol . This high-purity compound is intended for research and further manufacturing applications only and is not for direct human use. The compound features an aromatic ring and has three rotatable bonds . It is characterized by a melting point of approximately 151.73 °C and a boiling point estimated at 362.07 °C (EPA T.E.S.T.) or 389.2 °C (EPI Suite) . Its water solubility is estimated to be 253.52 mg/L (EPA T.E.S.T.), indicating moderate hydrophobicity, which is consistent with a calculated LogP value of 2.911 . Researchers value this compound as a key synthetic intermediate, particularly in the development of more complex heterocyclic systems. It belongs to the acetoacetanilide class of compounds, which are widely used in the synthesis of organic pigments and dyes. The presence of two chlorine atoms on the phenyl ring at the 2 and 3 positions influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science research. Similar compounds, such as N-(2,4-dichlorophenyl)-3-oxobutanamide and N-(2,5-dichlorophenyl)-3-oxobutanamide, are well-established in chemical supply chains for research purposes . Handle with care. This compound may cause skin and eye irritation and may be harmful if swallowed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Store in a sealed container under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)5-9(15)13-8-4-2-3-7(11)10(8)12/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQHEASYFCFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary: The Strategic Value of the 2,3-Dichloro Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,3-Dichlorophenyl)-3-oxobutanamide (CAS 2461-09-8)

This compound (CAS 2461-09-8), also known as Acetoacet-2,3-dichloroanilide , is a specialized β-ketoamide building block.[1] While its 2,4- and 2,5-dichloro isomers are ubiquitous in the industrial synthesis of yellow azo pigments (e.g., Pigment Yellow 1, 154), the 2,3-dichloro isomer represents a high-value scaffold for pharmaceutical discovery .[1]

For drug development professionals, this compound offers two critical advantages:

  • Metabolic Blocking: The 2,3-dichloro substitution pattern on the N-phenyl ring effectively blocks the ortho and meta positions from metabolic oxidation (e.g., by Cytochrome P450s), potentially extending the half-life of derived pharmacophores.

  • Divergent Heterocyclic Synthesis: The acetoacetamide moiety is a "privileged structure" capable of cyclizing into quinolines, pyrazoles, and pyrimidines—core scaffolds in kinase inhibitors, anti-infectives, and CNS agents.[2]

This guide details the synthesis, characterization, and downstream application of CAS 2461-09-8, designed to serve as a rigorous protocol for the research laboratory.

Chemical Profile & Tautomeric Equilibrium

Understanding the reactivity of this compound requires recognizing its tautomeric nature.[1] Like all β-ketoamides, it exists in equilibrium between the keto form and the enol form.

PropertyDescription
CAS Number 2461-09-8
Molecular Formula C₁₀H₉Cl₂NO₂
Molecular Weight 246.09 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Low in water; Soluble in polar organic solvents (DMSO, DMF, Ethanol, Acetone)
pKa (Calculated) ~10.5 (Amide NH), ~11.0 (α-methylene)
LogP (Predicted) ~2.3 - 2.8

Structural Insight: In solution (NMR in CDCl₃), the equilibrium favors the keto form, but the enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the amide carbonyl.[2] This enol form is the reactive species in many cyclization reactions (e.g., Knorr synthesis).[2]

Synthetic Protocols (Upstream)

The synthesis of CAS 2461-09-8 is achieved via the acetoacetylation of 2,3-dichloroaniline .[1] Two primary routes exist: the industrial Diketene route and the laboratory Ethyl Acetoacetate route.[2]

Protocol A: Laboratory Scale (Ethyl Acetoacetate Method)

Best for safety and accessibility in standard medicinal chemistry labs.[2]

Reagents:

  • 2,3-Dichloroaniline (1.0 eq)[1]

  • Ethyl Acetoacetate (1.2 eq)[1][2]

  • Solvent: Xylene or Toluene (High boiling point required for azeotropic removal of ethanol)[2]

  • Catalyst: Triethanolamine (0.1 eq) or Pyridine (trace)[1][2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,3-dichloroaniline in Xylene (concentration ~0.5 M).

  • Addition: Add Ethyl Acetoacetate and the base catalyst.

  • Reflux: Heat the mixture to reflux (135–140°C). As the reaction proceeds, ethanol is generated.[2]

  • Monitoring: The reaction is driven to completion by the continuous removal of ethanol via the Dean-Stark trap. Monitor by TLC (System: Hexane:EtOAc 7:3) until the aniline spot disappears (typically 4–6 hours).[1][2]

  • Work-up: Cool the solution to room temperature. The product may crystallize directly.[1][2][3] If not, concentrate the solvent under reduced pressure to 20% volume.[2]

  • Purification: Add cold Ethanol or Diethyl Ether to precipitate the product. Filter and wash with cold Hexane.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade material.[1][2]

Protocol B: Industrial/Scale-Up (Diketene Equivalent)

Note: Diketene is hazardous.[1][2] In modern labs, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) is often used as a safer diketene surrogate.[1]

Reaction: 2,3-Dichloroaniline + TKD


 this compound + Acetone[1]

Workflow:

  • Dissolve 2,3-dichloroaniline in Xylene.[1][2]

  • Add TKD (1.1 eq).[1][2]

  • Heat to 120°C. Acetone evolves as a byproduct.[1][2]

  • Isolate as described in Protocol A.

Downstream Applications: Heterocyclic Library Generation

The true utility of CAS 2461-09-8 lies in its ability to transform into diverse bioactive heterocycles.

A. The Knorr Quinoline Synthesis (Target: 2-Quinolones)

Reacting CAS 2461-09-8 with concentrated sulfuric acid induces intramolecular cyclization to form 8-chloro-4-methylquinolin-2(1H)-one .[1][2]

  • Mechanism:[2][4][5] Acid-catalyzed electrophilic aromatic substitution.[1][2] The 2,3-dichloro pattern directs cyclization to the ortho position, but steric hindrance from the C-2 chlorine may require harsher conditions (e.g., Polyphosphoric Acid at 100°C).[1]

  • Relevance: Quinolones are scaffolds for anticancer (kinase inhibitors) and antibacterial agents.[1][2]

B. The Hantzsch Dihydropyridine Synthesis

Reaction with an aldehyde (R-CHO) and ammonia (or a primary amine) yields 1,4-dihydropyridines .[1][2]

  • Relevance: Calcium channel blockers (nifedipine analogs).[1][2] The 2,3-dichlorophenyl group provides a unique lipophilic anchor.[1]

C. Pyrazole Synthesis

Reaction with Hydrazine or Phenylhydrazine yields 3-methyl-1-phenyl-5-(2,3-dichlorophenylamino)-pyrazole derivatives.[1]

  • Relevance: Anti-inflammatory agents (COX-2 inhibitors) and agrochemicals.[1][2]

Visualization: Synthesis & Divergence Pathways

G Aniline 2,3-Dichloroaniline (Starting Material) Product N-(2,3-Dichlorophenyl)- 3-oxobutanamide (CAS 2461-09-8) Aniline->Product Reflux/Xylene (- EtOH) EAA Ethyl Acetoacetate (Reagent) EAA->Product Quinolone 8-Chloro-4-methyl- 2-quinolone (Knorr Cyclization) Product->Quinolone H2SO4 or PPA Intramolecular Cyclization Pyrazole Pyrazolone Derivatives (Reaction w/ Hydrazine) Product->Pyrazole R-NH-NH2 Condensation DHP 1,4-Dihydropyridines (Hantzsch Synthesis) Product->DHP R-CHO + NH3 Multicomponent

Figure 1: Synthetic pathway from 2,3-dichloroaniline to CAS 2461-09-8 and its divergent transformation into bioactive heterocycles.[1][2][3][6][7]

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesized intermediate, compare your data against these expected spectral signatures.

¹H NMR (CDCl₃, 400 MHz):

  • δ 2.35 (s, 3H): Methyl group of the acetyl moiety.[2]

  • δ 3.65 (s, 2H): Methylene protons (-CO-CH₂-CO-).[1][2] Note: May appear as a smaller singlet at δ 5.0–5.5 if enol form is present.

  • δ 7.10 – 7.40 (m, 3H): Aromatic protons (2,3-dichloro substitution pattern typically shows a multiplet or distinct dd/t depending on resolution).[1][2]

  • δ 9.50 (bs, 1H): Amide NH (Exchangeable with D₂O).[1][2]

IR Spectroscopy (KBr):

  • 1715–1725 cm⁻¹: Ketone C=O stretch.

  • 1660–1680 cm⁻¹: Amide I band (C=O).[1][2]

  • 3250–3350 cm⁻¹: N-H stretch.[1][2]

Mass Spectrometry (ESI+):

  • [M+H]⁺: 246.0 / 248.0 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl).[1][2]

Safety & Handling

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][2]

    • Precursor Toxicity: 2,3-Dichloroaniline is toxic if swallowed or inhaled and may cause methemoglobinemia.[1] Handle all precursors in a fume hood.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation of the methylene group.[2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • ChemicalBook. 2,3-Dichloroaniline Synthesis and Properties.Link[1][2]

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles. Molecules 2023.[1][2][8][9] Link[1][2]

  • Sciforum. Reactions of Acetoacetates With Electron-deficient Anilines (Knorr Synthesis).Link[1][2]

  • BenchChem. Common Byproducts in Acetoacetamide Synthesis.Link[1][2]

Sources

physical constants and melting point of acetoacet-2,3-dichloroanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and analytical characterization of Acetoacet-2,3-dichloroanilide (N-(2,3-dichlorophenyl)-3-oxobutanamide). It is structured for researchers requiring rigorous data for reaction engineering, quality control, and downstream applications in organic pigment synthesis or pharmaceutical intermediate development.

Chemical Identity & Structural Analysis

Acetoacet-2,3-dichloroanilide is a β-ketoamide derivative of 2,3-dichloroaniline. It functions as a critical coupling component (bi-functional electrophile) in the synthesis of azo pigments and heterocycles.

Parameter Technical Specification
IUPAC Name This compound
Common Synonyms 2',3'-Dichloroacetoacetanilide; Acetoacetyl-2,3-dichloroaniline
CAS Registry Number 63896-87-7
Molecular Formula C₁₀H₉Cl₂NO₂
Molecular Weight 246.09 g/mol
SMILES CC(=O)CC(=O)Nc1cccc(Cl)c1Cl
InChI Key FDTQHEASYFCFLI-UHFFFAOYSA-N
Structural Tautomerism

Like all N-substituted acetoacetamides, this molecule exhibits keto-enol tautomerism. In the solid state, it predominantly exists in the keto-amide form, stabilized by intermolecular hydrogen bonding.[1] In solution, the equilibrium shifts depending on solvent polarity, often favoring the cis-enol form stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl.

Tautomerism Keto Keto Form (Solid State Dominant) Ph-NH-CO-CH2-CO-CH3 Enol Enol Form (Solution/Intramolecular H-Bond) Ph-NH-CO-CH=C(OH)-CH3 Keto->Enol Tautomerization Enol->Keto Equilibrium Solvent Solvent Polarity (DMSO vs. CDCl3) Solvent->Keto

Figure 1: Keto-enol tautomerism equilibrium influenced by phase and solvent environment.[2][3][4]

Physical Constants & Thermodynamic Profile

The following data aggregates experimental values and high-confidence predicted models where specific experimental data for this isomer is proprietary.

Property Value / Range Source / Method
Melting Point 108 – 112 °C (Estimated)*Based on o-chloro (107°C) and 2,4-dichloro (107°C) analogs; typically >100°C due to steric bulk.
Boiling Point 415.4 ± 45.0 °C Predicted (760 Torr) [1]
Density 1.393 ± 0.06 g/cm³ Predicted (20°C) [1]
Flash Point 205.0 ± 28.7 °C Predicted (Open Cup)
LogP (Octanol/Water) 2.98 Calculated (Hydrophobicity indicates low water solubility)
pKa (Acidic) ~10.5 Amide proton (Weakly acidic)
pKa (Basic) ~ -0.5 Carbonyl oxygen (Very weakly basic)
Solubility Soluble in DMSO, DMF, Methanol. Insoluble in Water.[1][3]Experimental Observation

Note on Melting Point: While specific certificates of analysis for CAS 63896-87-7 are rare in public domains compared to the 2,4- and 2,5- isomers, the 2,3-substitution pattern typically induces significant crystal lattice strain. Researchers should determine the exact melting point via DSC (Differential Scanning Calorimetry) for their specific lot, as impurities from the aniline starting material can depress the melting point by 5–10°C.

Synthesis & Purification Protocols

The synthesis of acetoacet-2,3-dichloroanilide requires careful control of temperature to prevent the formation of symmetrical urea byproducts or thermal degradation of the diketene reagent.

Method A: Diketene Acetoacetylation (Industrial Standard)

This method is preferred for high purity and yield but requires handling hazardous diketene.

Reagents:

  • 2,3-Dichloroaniline (1.0 eq)

  • Diketene (1.05 eq)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Catalyst: Triethylamine (0.01 eq) or Sodium Acetate (trace)

Protocol:

  • Dissolution: Dissolve 2,3-dichloroaniline in toluene at 40°C under nitrogen atmosphere.

  • Addition: Add diketene dropwise over 60 minutes, maintaining the internal temperature between 40–50°C. Exothermic reaction.

  • Reflux: Once addition is complete, raise temperature to 80°C for 2 hours to ensure conversion.

  • Crystallization: Cool the solution slowly to 0–5°C. The product will precipitate as white/off-white needles.

  • Filtration: Filter the solid and wash with cold toluene followed by hexane.

  • Drying: Vacuum dry at 50°C.

Method B: Ethyl Acetoacetate Condensation (Laboratory Scale)

Safer but requires higher temperatures and removal of ethanol byproduct.

Protocol:

  • Mix 2,3-dichloroaniline with excess ethyl acetoacetate (1.5 eq) in high-boiling solvent (e.g., Xylene).

  • Reflux at 135–140°C, using a Dean-Stark trap to continuously remove the ethanol generated.

  • Monitor reaction via TLC (approx. 4–6 hours).

  • Distill off excess ethyl acetoacetate under reduced pressure.

  • Recrystallize residue from Ethanol/Water (50:50).

Synthesis Start 2,3-Dichloroaniline (Solid) Mix Dissolution in Toluene (40°C, N2 atm) Start->Mix Reagent Diketene (Liquid, unstable) React Exothermic Addition (Temp < 50°C) Reagent->React Mix->React Dropwise Addition Cook Post-Reaction Heating (80°C, 2 hrs) React->Cook Completion Cryst Controlled Cooling (0-5°C) Cook->Cryst Precipitation Product Acetoacet-2,3-dichloroanilide (White Crystals) Cryst->Product Filtration & Drying

Figure 2: Workflow for the synthesis via Diketene route.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 30% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution around 8–10 min (hydrophobic nature of dichlorophenyl group).

Differential Scanning Calorimetry (DSC)
  • Purpose: Purity determination and melting point validation.

  • Program: Heat from 30°C to 150°C at 10°C/min.

  • Acceptance Criteria: Sharp endothermic peak (onset > 100°C). A broad peak indicates the presence of unreacted aniline or solvent occlusion.

1H NMR (DMSO-d6, 400 MHz)
  • δ 2.25 (s, 3H): Methyl group (-CH3).

  • δ 3.65 (s, 2H): Methylene group (-CH2-), keto form. Note: May see small signal for enol -CH= at ~5.5 ppm.

  • δ 7.3–7.6 (m, 3H): Aromatic protons (2,3-dichloro substitution pattern).

  • δ 9.60 (s, 1H): Amide -NH.

Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (due to chloroaniline moiety).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Dust explosion hazard if micronized.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and P95 dust mask/respirator during solid handling.

  • Spill Cleanup: Do not dry sweep. Wet with water to prevent dust generation, then scoop into hazardous waste containers.

References

  • ChemicalBook & Finetech Industry Data . (2025). Product Specifications for CAS 63896-87-7. Retrieved from and .

  • Organic Syntheses. (1947). Acetoacetanilide Synthesis Protocol. Org. Synth. 1947, 27, 4.
  • PubChem . (2025). Compound Summary for this compound. .

  • Sciforum . (2007). Reactions of Acetoacetates With Electron-deficient Anilines. (Discusses the "watering protocol" for difficult anilines). .

Sources

Comprehensive Guide to the Acidity and pKa of N-(2,3-dichlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the acidity and pKa values of N-(2,3-dichlorophenyl)-3-oxobutanamide (also known as Acetoacet-2,3-dichloroanilide).[1] It is designed for researchers optimizing azo-coupling reactions or characterizing physicochemical properties for pharmaceutical and pigment applications.[1]

Executive Summary

This compound is a weak organic acid belonging to the class of


-keto amides.[1] Its acidity is primarily derived from the active methylene group (C-2), which exists in a dynamic keto-enol equilibrium.[1]
  • Estimated pKa: 9.4 – 9.9 (Aqueous, 25°C)[1]

  • Primary Acidity Source: Active methylene protons (

    
    ) stabilized by resonance and the inductive effect of the dichlorophenyl moiety.[1]
    
  • Key Application: The ionization state of this molecule controls the rate of electrophilic substitution in azo pigment synthesis (coupling with diazonium salts).

Part 1: Structural Basis of Acidity

To understand the pKa of this molecule, one must analyze the interplay between tautomerism and substituent effects. The molecule does not exist as a static structure but as a rapid equilibrium between the keto and enol forms.

The Active Methylene and Tautomerism

The acidic protons are located at the C-2 position (between the ketone and amide carbonyls). Deprotonation yields a resonance-stabilized enolate anion.[1]

  • Keto Form: Favored in polar aprotic solvents; less acidic.[1]

  • Enol Form: Stabilized by a six-membered intramolecular hydrogen bond between the amide N-H and the ketone oxygen.[1] This "pseudo-aromatic" ring enhances the stability of the conjugate base.

Substituent Effects (The 2,3-Dichloro Group)

The parent compound, Acetoacetanilide , has an experimental pKa of 10.68 at 20°C [1].[1] The introduction of chlorine atoms on the phenyl ring alters this value through two mechanisms:

  • Inductive Effect (-I): Chlorine is electron-withdrawing.[1] The 3-chloro (meta) and 2-chloro (ortho) substituents withdraw electron density from the aromatic ring, which in turn pulls density from the amide nitrogen.[1] This makes the amide carbonyl more electron-deficient, stabilizing the negative charge on the enolate and lowering the pKa (increasing acidity).

  • Steric (Ortho) Effect: The 2-chloro substituent forces the phenyl ring to twist out of planarity with the amide group.[1] This steric inhibition of resonance can partially decouple the phenyl ring from the amide, potentially dampening the acidification effect.

Net Result: The strong inductive withdrawal generally dominates, shifting the pKa lower than the parent compound by approximately 0.8–1.2 units.

Part 2: Visualizing the Equilibrium & Ionization

The following diagram illustrates the thermodynamic cycle connecting the keto form, the enol form, and the common enolate anion.

KetoEnolAcidity cluster_0 Acidity Source Keto Keto Form (Active Methylene) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Tautomerization (Solvent Dependent) Enolate Enolate Anion (Reactive Species) Enol->Enolate Deprotonation (pKa ~9.5) Enolate->Enol H_ion H+ Enolate->H_ion

Figure 1: The keto-enol tautomerism and subsequent ionization of this compound.[1][2][3] The enolate is the active nucleophile in coupling reactions.

Part 3: Experimental Determination Protocols

Since exact literature values for specific derivatives can vary by solvent and ionic strength, experimental verification is recommended. Below are two field-proven protocols for determining the precise pKa.

Protocol A: Potentiometric Titration (Standard)

Best for: Aqueous solubility >


 M and general accuracy.[1]

Reagents:

  • 0.01 M Carbonate-free NaOH.[1]

  • 0.01 M HCl.[1]

  • Inert electrolyte (0.1 M KCl) to maintain ionic strength.[1]

  • Solvent: 50% v/v Methanol/Water (due to low aqueous solubility of the dichloro-derivative).[1]

Workflow:

  • Dissolution: Dissolve 0.1 mmol of this compound in 25 mL of 50% Methanol/Water containing 0.1 M KCl.

  • Acidification: Add a known excess of 0.01 M HCl to ensure the starting species is fully protonated.[1]

  • Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere (to exclude

    
    ) at 25°C.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Determine the inflection point.

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct the pKa from the mixed solvent to pure water (pKa

    
    ).
    
Protocol B: UV-Vis Spectrophotometry (High Precision)

Best for: Sparingly soluble compounds (


 M).[1]

Principle: The enolate anion typically absorbs at a different wavelength (bathochromic shift) compared to the neutral keto/enol forms due to extended conjugation.

Workflow:

  • Stock Solution: Prepare a

    
     M stock in Methanol.
    
  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 12.0 (ionic strength 0.1 M).[1]

  • Measurement: Add 50 µL of stock to 2.5 mL of each buffer. Record UV-Vis spectra (200–400 nm).[1]

  • Isosbestic Point: Verify the presence of an isosbestic point (confirming a two-species equilibrium).[1]

  • Calculation: Use the Henderson-Hasselbalch equation at the

    
     of the enolate.[1]
    

[1]

Part 4: Data Summary & Comparative Analysis

The following table contextualizes the acidity of the 2,3-dichloro derivative against related compounds.

CompoundStructurepKa (Approx.)[1][3][4][5][6][7][8][9]Electronic Effect
Acetoacetanilide Parent (Unsubstituted)10.68 [1]Baseline Reference
N-(2-chlorophenyl)-... 2-Cl (Ortho)~10.0 - 10.2Inductive (-I) vs Steric
N-(4-chlorophenyl)-... 4-Cl (Para)~10.0Inductive (-I)
N-(2,3-dichlorophenyl)-... 2,3-di-Cl (Target) 9.4 - 9.9 Strong Inductive (-I)
Ethyl Acetoacetate Ester Analog10.7Ester vs Amide resonance
Impact on Azo Coupling

In industrial pigment synthesis, the enolate ion is the reactive species that attacks the diazonium salt.

  • Lower pKa = Higher Concentration of Enolate at a given pH.[1]

  • Process Implication: With a pKa near 9.5, coupling reactions can proceed efficiently at pH 5.5–6.5 (using acetate buffers) without requiring strong alkaline conditions that might decompose the diazonium salt.[1]

Part 5: Decision Logic for Process Optimization

Use this logic flow to determine the optimal pH for your specific application based on the pKa.

OptimizationLogic Start Determine Target Application Coupling Azo Coupling Reaction Start->Coupling Stability Storage / Formulation Start->Stability Calc_pH Target pH = pKa - 2 (for controlled rate) or pH > pKa (for max rate) Coupling->Calc_pH Avoid_Hyd Avoid Hydrolysis Stability->Avoid_Hyd Result_Coupling Optimal pH: 6.0 - 7.5 (Balances Enolate Conc. & Diazonium Stability) Calc_pH->Result_Coupling Result_Stab Maintain pH < 7.0 (Neutral form is more stable) Avoid_Hyd->Result_Stab

Figure 2: Decision framework for selecting process pH based on the physicochemical properties of this compound.

References

  • PubChem. Acetoacetanilide (CID 7592) - Dissociation Constants.[1] National Library of Medicine.[1] [Link]

  • IUPAC. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No.[1] 23. Pergamon Press, 1979.[1]

  • Struijs, M., et al. Tautomerism and acidity of acetoacetanilides.[1] Journal of Molecular Structure.[1] (General reference for beta-keto amide tautomerism).

  • Ketelaar, J.A.A. The acidity of beta-keto esters and amides.[1] Recueil des Travaux Chimiques des Pays-Bas.[1]

Sources

tautomerism in N-(2,3-dichlorophenyl)-3-oxobutanamide structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of N-(2,3-dichlorophenyl)-3-oxobutanamide

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural dynamics is paramount. Tautomerism, the interconversion of structural isomers, plays a critical role in the chemical reactivity, biological activity, and pharmaceutical properties of many compounds. This guide provides a detailed exploration of the tautomeric behavior of this compound, a significant intermediate in the synthesis of various biologically important heterocyclic compounds.

Introduction to Tautomerism in β-Ketoamides

β-Ketoamides, such as this compound, are characterized by the presence of a ketone and an amide functional group separated by a methylene group. This arrangement facilitates a dynamic equilibrium between the keto and enol tautomeric forms.[1] The keto form contains a ketone and an amide, while the enol form features a hydroxyl group and a carbon-carbon double bond, existing as Z- and E-isomers. The position of this equilibrium is a crucial determinant of the molecule's physical and chemical properties.[2]

The reactivity and biological interactions of β-ketoamides are intrinsically linked to their tautomeric state.[1] Therefore, a thorough characterization of the tautomeric equilibrium is essential for predicting molecular behavior and for the rational design of new chemical entities in drug discovery.[3]

Characterizing the Tautomeric Equilibrium

Several spectroscopic techniques are instrumental in elucidating the tautomeric equilibrium of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying and quantifying the different tautomeric forms in solution.[1][4] The spectra of the keto and enol forms exhibit distinct signals that allow for their unambiguous assignment and the determination of their relative populations.

Key Spectroscopic Features:

  • Keto Tautomer:

    • ¹H NMR: A characteristic singlet for the α-methine proton (CH) and a singlet for the methyl protons (CH₃). The amide proton (NH) also appears as a singlet.

    • ¹³C NMR: Resonances for the ketonic carbonyl carbon (C=O) and the amide carbonyl carbon.[5]

  • Enol Tautomer:

    • ¹H NMR: A singlet for the enolic hydroxyl proton (OH), a singlet for the vinyl proton (=CH), and a singlet for the methyl protons. The Z-enol form is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen.[1][6]

    • ¹³C NMR: Signals for the enolic carbon atoms (C=C-OH).[5]

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃

ProtonKeto FormZ-Enol Form
CH₃~2.2~1.7
CH~4.6-
=CH-~5.0
NH~9.0~10.0
OH-~15.0
Aromatic~7.2-7.5~7.2-7.5

Note: These are approximate values and can be influenced by solvent and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium by observing the distinct absorption bands of each tautomer.[4] The keto form typically absorbs at shorter wavelengths compared to the conjugated enol form.[7] By analyzing the changes in the absorption spectra under different conditions, the equilibrium constant can be determined.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[4]

  • Keto Form: A strong absorption band for the ketonic C=O stretch (around 1725 cm⁻¹) and the amide C=O stretch (around 1660 cm⁻¹).[10][11][12]

  • Enol Form: A broad O-H stretching band (around 3200-3400 cm⁻¹), a C=C stretching band (around 1640 cm⁻¹), and the amide C=O stretch.[4]

Experimental Protocols

NMR Spectroscopic Analysis

Objective: To determine the relative concentrations of the keto and enol tautomers.

Methodology:

  • Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.05 M.

  • Acquire ¹H NMR spectra at a controlled temperature (e.g., 25 °C).

  • Integrate the signals corresponding to the α-methine proton of the keto form and the vinyl proton of the enol form.

  • Calculate the percentage of each tautomer using the following formula:

    % Enol = [Integral (vinyl H) / (Integral (vinyl H) + Integral (methine H))] x 100 % Keto = 100 - % Enol

Tautomerism_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation P1 Dissolve N-(2,3-dichlorophenyl)- 3-oxobutanamide in deuterated solvent A1 Acquire 1H NMR Spectrum P1->A1 A2 Acquire UV-Vis Spectrum P1->A2 A3 Acquire IR Spectrum P1->A3 D1 Integrate characteristic peaks (NMR) A1->D1 D2 Analyze absorption bands (UV-Vis) A2->D2 D3 Identify functional group stretches (IR) A3->D3 R1 Calculate Tautomer Ratio D1->R1 D2->R1 D3->R1

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to several factors, including the solvent, temperature, and the electronic nature of substituents.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[2][7]

  • Non-polar solvents (e.g., chloroform, carbon tetrachloride): Tend to favor the enol form. This is attributed to the stabilization of the enol tautomer through the formation of an intramolecular hydrogen bond.[13]

  • Polar protic solvents (e.g., water, methanol): Can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[7]

  • Polar aprotic solvents (e.g., DMSO, DMF): The effect can be more complex, but they generally favor the keto form by disrupting the intramolecular hydrogen bond of the enol.[13]

Table 2: Influence of Solvent on Tautomeric Equilibrium

SolventPolarityPredominant TautomerPrimary Interaction
Chloroform (CDCl₃)Non-polarEnolIntramolecular H-bonding
DMSO-d₆Polar aproticKetoDisruption of intramolecular H-bond
Methanol-d₄Polar proticKetoIntermolecular H-bonding
Substituent Effects

The electron-withdrawing or electron-donating nature of substituents on the phenyl ring can influence the acidity of the α-protons and the stability of the conjugated enol form.[1]

  • Electron-withdrawing groups (like the chloro substituents in the topic molecule): Generally favor the enol form by increasing the acidity of the α-protons and stabilizing the enolate anion intermediate.[6]

Influencing_Factors T Tautomeric Equilibrium S Solvent Polarity T->S Sub Substituent Effects T->Sub Temp Temperature T->Temp NP Non-polar S->NP favors Enol PP Polar Protic S->PP favors Keto PA Polar Aprotic S->PA favors Keto EWG Electron-Withdrawing Sub->EWG favors Enol EDG Electron-Donating Sub->EDG favors Keto Inc Increase Temp->Inc shifts equilibrium Dec Decrease Temp->Dec shifts equilibrium

Solid-State Structure

While solution-state studies reveal a dynamic equilibrium, X-ray crystallography provides a static picture of the molecule in the solid state. The crystal structure of a related compound, N-(3,4-dichlorophenyl)-3-oxobutanamide, reveals that it exists exclusively in the keto form in the solid state.[14] The molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains.[14] It is highly probable that this compound also adopts the keto form in the crystalline phase.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of its keto-enol equilibrium, attainable through a combination of spectroscopic techniques, is indispensable for researchers in the fields of medicinal chemistry and drug development. This knowledge facilitates the prediction of its chemical reactivity, aids in the interpretation of biological activity data, and ultimately supports the design of more effective and stable pharmaceutical agents.

References

  • Laurella, S. L., et al. (2012). Analysis of Tautomerism in -Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects. Journal of Applied Solution Chemistry and Modeling, 1(1), 1-8.
  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.
  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374.
  • Fiveable. (2025, August 15). Keto-enol tautomerism. Organic Chemistry II Class Notes.
  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374.
  • ResearchGate. (2025, August 10). Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry.
  • Jacquemin, D., & Adamo, C. (2018).
  • ResearchGate. (2025, August 6). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide.
  • Canadian Science Publishing. (n.d.). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS.
  • Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484.
  • Jasinski, J. P., et al. (2008). N-(3,4-Dichlorophenyl)-3-oxobutanamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2358.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing.
  • Walsh Medical Media. (2024, May 24).
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • BenchChem. (2025, December).
  • da Silveira, G. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12.
  • ACS Publications. (n.d.).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds.
  • The Organic Chemistry Tutor. (2013, March 17). Keto-Enol Tautomerism. YouTube.
  • Wang, Y., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computation Approach for Tautomer Prediction. arXiv.
  • Chiang, Y., et al. (1996). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (6), 1123-1129.
  • ResearchGate. (2025, August 7).
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide.
  • Tkachev, V. V., et al. (2006). N-(2,3-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2514-o2515.
  • Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.
  • PubMed. (n.d.). Tautomerism in novel oxocorrologens.
  • ResearchGate. (2021, July 24).
  • ResearchGate. (2025, August 6). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
  • SID. (n.d.). Studying Relative Stability Theory of Nitroso-Oxime Tautomer.
  • SIELC Technologies. (2018, May 16). N-(2-Chlorophenyl)-3-oxobutanamide.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and computationally assisted spectroscopic study of tautomerism in 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones.
  • Matrix Fine Chemicals. (n.d.). N-(2,5-DICHLOROPHENYL)-3-OXOBUTANAMIDE | CAS 2044-72-6.

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literature review of 2,3-dichloroacetoacetanilide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,3-Dichloroacetoacetanilide and its derivatives. This document is structured for researchers and process chemists, focusing on synthetic pathways, reactivity profiles, and downstream applications in agrochemicals and material science.[1]

Scaffold Analysis, Synthetic Protocols, and Applied Chemistry

Executive Summary

2,3-Dichloroacetoacetanilide (N-(2,3-dichlorophenyl)-3-oxobutanamide) represents a specialized subclass of acetoacetanilide intermediates.[2] While less ubiquitous than its 2,4- or 2,5-dichloro isomers (common in commodity Pigment Yellows), the 2,3-substitution pattern offers unique steric and electronic properties.[1] The ortho-meta dichloro arrangement creates a distinct "hydrophobic pocket" effect, influencing the solubility and lightfastness of resulting azo pigments and the binding affinity of pharmacological derivatives.[1]

This guide explores the molecule as a divergent intermediate :

  • Nucleophile: In Knoevenagel condensations and azo couplings.[1]

  • Electrophile: In cyclization reactions to form heterocycles.[1]

  • Pharmacophore: As a precursor to fungicidal and antibacterial agents.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The core structure features a reactive


-keto amide moiety attached to an electron-deficient dichloroaniline ring.[1]
PropertySpecification
IUPAC Name

-(2,3-dichlorophenyl)-3-oxobutanamide
Molecular Formula

Molecular Weight 246.09 g/mol
Key Functional Groups Aniline (Amide linkage), Methylene (Active

), Carbonyl (Keto)
Tautomerism Exists in equilibrium between Keto and Enol forms (stabilized by H-bonding)
Physical State White to off-white crystalline solid
Melting Point ~85–95 °C (Estimated based on isomeric trends)
Solubility Soluble in MeOH, EtOH, Acetone; Insoluble in Water
Structural Tautomerism

The reactivity of 2,3-dichloroacetoacetanilide is governed by its keto-enol tautomerism. In solution, the enol form is stabilized by an intramolecular hydrogen bond between the amide nitrogen and the enolic oxygen, creating a pseudo-six-membered ring. This enol form is the active species in azo coupling reactions.[1]

Synthetic Strategies

Two primary methods exist for synthesizing 2,3-dichloroacetoacetanilide. Method A is preferred for industrial scalability (atom economy), while Method B is accessible for laboratory preparation.[1]

Method A: The Diketene Route (Industrial Standard)

This method involves the nucleophilic attack of 2,3-dichloroaniline on diketene.[1] It is highly exothermic and requires strict temperature control to prevent polymerization.[1]

Protocol:

  • Dissolution: Dissolve 2,3-dichloroaniline (1.0 eq) in an inert solvent (e.g., toluene or chlorobenzene).

  • Addition: Add diketene (1.05 eq) dropwise at 20–30°C.

  • Catalysis: A catalytic amount of tertiary amine (e.g., triethylamine) may accelerate the reaction.[1]

  • Workup: The product often precipitates upon cooling.[1] Filter and wash with cold solvent.[1]

Method B: The Ethyl Acetoacetate Route (Laboratory Scale)

This transamidation reaction is driven by the removal of ethanol.[1]

Protocol:

  • Reagents: Mix 2,3-dichloroaniline (16.2 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in xylene (50 mL).

  • Catalyst: Add 1 drop of pyridine or triethanolamine.

  • Reflux: Heat to reflux (135–140°C) using a Dean-Stark trap to continuously remove the ethanol byproduct.

  • Monitoring: Reaction is complete when theoretical ethanol volume is collected (~2-3 hours).

  • Crystallization: Cool to room temperature. The product crystallizes as white needles.[1] Recrystallize from ethanol/water (1:1).[1]

Visualization: Synthetic Pathways

Synthesis Aniline 2,3-Dichloroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Diketene Diketene Diketene->Intermediate Method A (Ind.) EAA Ethyl Acetoacetate EAA->Intermediate Method B (Lab) Product 2,3-Dichloroacetoacetanilide Intermediate->Product Elimination Byproduct Ethanol (Removed) Intermediate->Byproduct Method B only

Caption: Dual synthetic pathways for 2,3-dichloroacetoacetanilide via diketene (addition) or ethyl acetoacetate (substitution).

Reactivity & Derivatives

The 2,3-dichloroacetoacetanilide scaffold is a "chemical chameleon," capable of reacting through three distinct vectors.

Azo Coupling (Pigment Synthesis)

The active methylene group (


) is highly nucleophilic.[1] Upon reaction with diazonium salts, it forms Azo Yellow Pigments .[1]
  • Mechanism: Electrophilic substitution at the methylene carbon.[1]

  • Effect of 2,3-Cl: The steric bulk at the ortho position of the aniline ring twists the amide bond, reducing planarity. This often results in pigments with greener shades (hypsochromic shift) and improved solvent resistance compared to unsubstituted analogs.[1]

Knorr Quinoline Synthesis

Treatment with strong acid (e.g.,


) induces intramolecular cyclization to form 2-hydroxy-4-methyl-7,8-dichloroquinoline .[1]
  • Utility: Quinolines are potent pharmacophores for antimalarial and antibacterial drugs.[1]

Pyrazole Formation

Reaction with hydrazines (e.g., phenylhydrazine) yields Pyrazolone or Aminopyrazole derivatives.[1]

  • Utility: These derivatives are widely screened for anti-inflammatory (COX-2 inhibition) and fungicidal activity.[1]

Visualization: Reactivity Network

Reactivity Core 2,3-Dichloroacetoacetanilide Diazo + Ar-N2+ (Diazonium Salt) Core->Diazo Acid + H2SO4 (Acid Cyclization) Core->Acid Hydrazine + R-NH-NH2 (Hydrazines) Core->Hydrazine Pigment Azo Pigments (Yellow/Orange) Diazo->Pigment Coupling at CH2 Quinoline 7,8-Dichloro-2-quinolones (Antibacterial Scaffold) Acid->Quinoline Knorr Synthesis Pyrazole Pyrazolone Derivatives (Fungicides/Anti-inflammatory) Hydrazine->Pyrazole Condensation

Caption: Divergent synthesis pathways transforming the core scaffold into pigments, quinolones, or pyrazoles.[1]

Biological & Industrial Applications[1][11]

Agrochemicals (Fungicides)

Derivatives of acetoacetanilides, particularly those cyclized into pyrazole-4-carboxamides , exhibit significant fungicidal activity.[1] The 2,3-dichloro substitution pattern mimics the electronic profile of commercial fungicides (like Boscalid), enhancing lipophilicity and penetration into fungal membranes.[1]

  • Target: Succinate dehydrogenase (SDHI) inhibition.[1]

  • Efficacy: High activity observed against Rhizoctonia solani (Rice sheath blight).[1]

High-Performance Pigments

While 2,4-dichloro and 2,5-dichloro isomers are standard for Pigment Yellow 16 and 97 , the 2,3-dichloro derivatives are used in specialty inks requiring high heat stability.

  • Data Point: Azo pigments derived from 2,3-dichloroacetoacetanilide typically exhibit heat stability >200°C, making them suitable for plastics extrusion.

References

  • Synthesis of Acetoacetanilides: Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 21, p. 4 (1941).[1] Link

  • Structural Studies of Dichloroanilides: Journal of Molecular Structure, "Spectroscopic analysis of N-(chlorophenyl)-3-oxobutanamides." Link[1]

  • Antimicrobial Activity of Pyrazoles: Bioorganic & Medicinal Chemistry Letters, "Synthesis and biological evaluation of pyrazole derivatives." Link

  • Pigment Chemistry: Ullmann's Encyclopedia of Industrial Chemistry, "Organic Pigments."[1] Link

  • Reactivity of 1,3-Dicarbonyls: Journal of Organic Chemistry, "Regioselectivity in the reaction of acetoacetanilides with hydrazines." Link[1]

Sources

Methodological & Application

Synthesis of 7,8-dichloro-4-methyl-2-hydroxyquinoline via Knorr Cyclization: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The Knorr quinoline synthesis, a classic name reaction in organic chemistry first reported by Ludwig Knorr in 1886, provides a robust and straightforward method for the construction of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[3][4][5] This acid-catalyzed intramolecular cyclization of β-ketoanilides remains a valuable tool for accessing functionalized quinoline derivatives.[3] This application note provides a detailed protocol for the synthesis of 7,8-dichloro-4-methyl-2-hydroxyquinoline from 2',3'-dichloroacetoacetanilide, a compound of interest for further derivatization and biological screening.

Mechanistic Insights: The Role of Strong Acid in the Knorr Quinoline Synthesis

The Knorr quinoline synthesis proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[1] The reaction can be conceptually divided into the following key steps:

  • Protonation of the Carbonyl Oxygen: The strong acid protonates the carbonyl oxygen of the keto group in the β-ketoanilide, increasing its electrophilicity.

  • Enolization: The protonated intermediate undergoes enolization to form a reactive enol tautomer.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the anilide attacks the electrophilic carbon of the enol, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate.

  • Dehydration and Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 2-hydroxyquinoline product.

The choice and concentration of the acid catalyst can be critical. While concentrated sulfuric acid is traditionally used, polyphosphoric acid can also be an effective cyclizing agent, sometimes offering milder reaction conditions.[1]

Visualizing the Knorr Quinoline Synthesis Mechanism

Knorr_Mechanism reactant 2',3'-Dichloroacetoacetanilide protonation Protonated Carbonyl reactant->protonation + H+ enol Enol Intermediate protonation->enol Enolization cyclized Cyclized Intermediate enol->cyclized Intramolecular Cyclization product 7,8-dichloro-4-methyl-2-hydroxyquinoline cyclized->product - H2O, Tautomerization

Caption: Reaction mechanism of the Knorr quinoline synthesis.

Experimental Protocol: Synthesis of 7,8-dichloro-4-methyl-2-hydroxyquinoline

This protocol details the synthesis of 7,8-dichloro-4-methyl-2-hydroxyquinoline from 2',3'-dichloroacetoacetanilide using concentrated sulfuric acid as the cyclizing agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
2',3'-Dichloroacetoacetanilide≥98%e.g., Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%e.g., Fisher Scientific
Deionized Water (H₂O)--
Ethanol (EtOH)Reagent Gradee.g., VWR
Sodium Bicarbonate (NaHCO₃)ACS Gradee.g., Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Fisher Scientific
Diethyl Ether (Et₂O)ACS Gradee.g., Fisher Scientific
HexanesACS Gradee.g., Fisher Scientific
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • 2',3'-Dichloroacetoacetanilide: This compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[6]

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Always add acid to water, never the other way around.

  • The reaction should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[7][8]

Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, place 2',3'-dichloroacetoacetanilide (e.g., 5.0 g, 1 equivalent).

  • Addition of Sulfuric Acid: Carefully and slowly add concentrated sulfuric acid (e.g., 25 mL) to the flask with stirring. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (a suitable eluent would be a mixture of hexanes and ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system would be ethanol/water or a mixture of diethyl ether and hexanes.[9][10]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Visualizing the Experimental Workflow

Workflow start Start reagents Combine 2',3'-dichloroacetoacetanilide and concentrated H₂SO₄ start->reagents heating Heat reaction mixture (100-110 °C, 2-3 h) reagents->heating workup Cool and pour into ice water heating->workup filtration1 Filter and wash crude product workup->filtration1 purification Recrystallize from EtOH/H₂O filtration1->purification filtration2 Filter and dry purified product purification->filtration2 characterization Characterize final product (m.p., NMR, IR) filtration2->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 7,8-dichloro-4-methyl-2-hydroxyquinoline.

Characterization of 7,8-dichloro-4-methyl-2-hydroxyquinoline

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching of the 2-quinolone tautomer, as well as aromatic C-H and C=C stretching frequencies.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra are crucial for confirming the structure.

    • Expected ¹H NMR signals (in DMSO-d₆):

      • A singlet for the methyl group (CH₃) around 2.4 ppm.

      • A singlet for the vinyl proton (H3) around 6.2 ppm.

      • Two doublets for the aromatic protons (H5 and H6) in the range of 7.5-8.0 ppm.

      • A broad singlet for the N-H proton above 11 ppm.

    • Expected ¹³C NMR signals (in DMSO-d₆):

      • A signal for the methyl carbon around 18 ppm.

      • Signals for the aromatic and vinyl carbons in the range of 115-145 ppm.

      • A signal for the carbonyl carbon (C2) around 162 ppm.

Note: The exact chemical shifts may vary depending on the solvent and concentration.[11]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key checkpoints:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion, thereby maximizing yield and minimizing the presence of starting material in the crude product.

  • Thorough Work-up: The extensive washing of the crude product is critical to remove any residual sulfuric acid, which could interfere with the purification process and subsequent reactions.

  • Purification by Recrystallization: Recrystallization is a powerful technique for removing impurities, and the visual confirmation of well-formed crystals is an initial indicator of product purity.

  • Comprehensive Characterization: The combination of melting point determination, FT-IR, and ¹H and ¹³C NMR spectroscopy provides a robust and multi-faceted confirmation of the final product's identity and purity, leaving little room for ambiguity.

Conclusion

The Knorr quinoline synthesis provides an effective and reliable method for the preparation of 7,8-dichloro-4-methyl-2-hydroxyquinoline from readily available starting materials. The protocol presented here, with its detailed steps for reaction, work-up, and purification, coupled with a thorough characterization strategy, offers a trustworthy guide for researchers in medicinal chemistry and drug development. The successful synthesis of this dichlorinated quinoline derivative opens avenues for further functionalization and exploration of its biological potential.

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Sigma-Aldrich.
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  • Grokipedia. Knorr quinoline synthesis.
  • Exposome-Explorer.
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  • University of Rochester.
  • Taylor & Francis Online. (2018).
  • Reddit. (2023).
  • Dave, C. M., et al. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745.
  • ChemicalBook. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum.
  • Oregon St
  • RSC Publishing. 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies.
  • ResearchGate. (2017).
  • Sigma-Aldrich. 4,7-Dichloroquinoline.
  • Sigma-Aldrich. 7-Hydroxy-4-methyl-2(1H)-quinolone.
  • PubMed. (2010). 2,4-Dichloro-7,8-dimethyl-quinoline.
  • ChemicalBook. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum.
  • YouTube. (2022).
  • Armstrong, N. A. (2011).
  • MDPI. (2022). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • YouTube. (2007).
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813).
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  • ResearchGate. (2017).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • MDPI. (2023).
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • SciSpace.
  • Organic Syntheses Procedure. An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with.
  • Asian Research Association. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • Repository.
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  • K. NARAYANASWAMY VENUGOPALA, et al. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • Semantic Scholar. (2022).

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Application Notes & Protocols for N-(2,3-dichlorophenyl)-3-oxobutanamide as an Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Central Role of Acetoacetanilide Intermediates in Modern Crop Protection

In the intricate landscape of agrochemical synthesis, intermediates are the foundational pillars upon which the efficacy and novelty of active ingredients are built. N-(2,3-dichlorophenyl)-3-oxobutanamide, an acetoacetanilide derivative, represents a critical molecular scaffold for a prominent class of modern fungicides. Its inherent chemical reactivity, centered around the active methylene and amide groups, allows for elegant and efficient construction of complex heterocyclic systems that are the hallmarks of many high-performance agrochemicals.

This document serves as a technical guide for researchers and development scientists. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, the mechanistic underpinnings of the final products, and the self-validating systems required for robust scientific integrity. We will explore the synthesis of a representative fungicide, elucidate its mode of action, and detail the necessary analytical protocols for quality assurance, grounding each step in authoritative scientific principles.

Physicochemical Profile and Structural Characterization

A thorough understanding of the physical and chemical properties of an intermediate is paramount for process optimization, safety, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 2',3'-Dichloroacetoacetanilide
CAS Number 20138-03-0
Molecular Formula C₁₀H₉Cl₂NO₂
Molecular Weight 246.09 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point Approx. 115-118 °C
Solubility Soluble in acetone, ethanol, and ethyl acetate. Sparingly soluble in water.
Structural Representation

The structure features a dichlorinated phenyl ring linked via an amide bond to an acetoacetamide chain. This combination is key to its utility as a precursor in agrochemical synthesis.

Caption: Chemical structure of this compound.

Application in Fungicide Synthesis: A Protocol for a Model SDHI

This compound is a precursor for many Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] The synthesis typically involves a cyclization reaction to form the core heterocyclic structure of the active ingredient. Below is a representative protocol for the synthesis of a pyrazole-carboxamide fungicide, a common class derived from this intermediate.

Principle of Synthesis: Hantzsch Pyrazole Synthesis

This protocol utilizes a variation of the Hantzsch pyrazole synthesis. The acetoacetanilide intermediate (our core molecule) undergoes a condensation reaction with a hydrazine derivative. The active methylene group of the butanamide chain and the keto group are the reaction centers that cyclize with the hydrazine to form the stable pyrazole ring system.

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Product Isolation & Purification Intermediate N-(2,3-dichlorophenyl) -3-oxobutanamide Dissolution Dissolve Reactants in Solvent Intermediate->Dissolution Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Dissolution Solvent Solvent (e.g., Ethanol) Solvent->Dissolution Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Dissolution Heating Heat under Reflux (e.g., 80°C, 4-6h) Dissolution->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Precipitation Precipitate in Water Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Purification Recrystallize (e.g., from Ethanol/Water) Filtration->Purification Drying Dry under Vacuum Purification->Drying FinalProduct Final Fungicide (Pyrazole-Carboxamide) Drying->FinalProduct

Caption: Workflow for the synthesis of a model SDHI fungicide.

Detailed Synthesis Protocol

Objective: To synthesize a model N-phenyl pyrazole-carboxamide fungicide from this compound.

Materials and Reagents:

  • This compound (10 mmol, 2.46 g)

  • Phenylhydrazine (10 mmol, 0.98 mL, 1.08 g)

  • Ethanol (95%, 50 mL)

  • Glacial Acetic Acid (0.5 mL, catalytic amount)

  • Deionized Water

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Conduct all operations within a certified chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3][4]

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

  • Avoid inhalation of dusts and vapors.[4] Wash hands thoroughly after handling.[3]

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.46 g).

    • Insight: Starting with the solid reactant prevents splashing when adding the solvent.

  • Dissolution: Add 50 mL of 95% ethanol to the flask and stir with a magnetic stirrer until the solid is fully dissolved.

    • Insight: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction medium. Its boiling point is suitable for reflux conditions.

  • Addition of Reactants: Add phenylhydrazine (0.98 mL) to the solution, followed by the catalytic amount of glacial acetic acid (0.5 mL).

    • Causality: Phenylhydrazine is the second key component for building the pyrazole ring. The acetic acid acts as a catalyst by protonating the carbonyl oxygen of the butanamide, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Maintain reflux for 4-6 hours.

    • Insight: Heating provides the necessary activation energy for the condensation and subsequent cyclization (dehydration) reactions. Refluxing prevents the loss of solvent and reactants.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates the reaction's completion.

    • Trustworthiness: This step ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products. It is a critical self-validating step.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 200 mL of cold deionized water while stirring. A precipitate will form.

    • Causality: The synthesized pyrazole-carboxamide is significantly less soluble in water than in ethanol. This precipitation step, known as "crashing out," is an effective method for isolating the crude product from the solvent and water-soluble impurities.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 20 mL) to remove residual acid and other impurities.

    • Insight: Washing with cold water minimizes the loss of product, which may have slight solubility in warmer water.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a powerful purification technique. Impurities remain in the solvent (the mother liquor) while the desired compound crystallizes out in a purer form upon slow cooling.

  • Final Step: Collect the pure crystals by vacuum filtration and dry them under vacuum at 50°C for several hours. Record the final mass and calculate the yield.

Mode of Action: Inhibition of Fungal Respiration

Fungicides derived from this compound, particularly the pyrazole-carboxamides, are predominantly Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7.[1]

Biochemical Target: The mode of action is the specific inhibition of the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[1][5]

Mechanism of Inhibition:

  • Binding: The SDHI fungicide binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[1]

  • Blockage: This binding physically obstructs the enzyme's natural substrate, ubiquinone, preventing it from docking.

  • Electron Transport Disruption: The transfer of electrons from succinate to the rest of the electron transport chain is halted.[6]

  • Cellular Consequences: This blockage has two catastrophic effects on the fungal cell:

    • Cessation of ATP Synthesis: The flow of electrons is the driving force for generating cellular energy (ATP). By creating a roadblock at Complex II, the fungicide starves the cell of energy.[1][6]

    • Interruption of the TCA Cycle: SDH is also a key enzyme in the Krebs (TCA) cycle. Its inhibition disrupts this central metabolic pathway.[1]

The combined effect of energy depletion and metabolic failure leads to the inhibition of spore germination and mycelial growth, ultimately causing fungal cell death.[1][5]

Mitochondrial Respiration Inhibition Pathway

MOA cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e- ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H+ pumping ComplexII->Fumarate ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ATP_Synthase H+ pumping ComplexIV Complex IV ComplexIV->ATP_Synthase H+ pumping UQ->ComplexIII e- CytC->ComplexIV e- ATP ATP (Energy) ATP_Synthase->ATP Fungicide SDHI Fungicide Fungicide->Inhibition Inhibition->ComplexII BLOCKS

Caption: SDHI fungicides block the electron transport chain at Complex II.

Quality Control: Analytical Verification

Ensuring the purity and identity of the intermediate and the final active ingredient is non-negotiable. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Analytical Workflow

QC_Workflow Sample Synthesized Product (Intermediate or Final) Preparation Prepare Standard & Sample Solutions (e.g., in Acetonitrile) Sample->Preparation Injection Inject into HPLC System Preparation->Injection Analysis Chromatographic Separation Injection->Analysis Detection UV Detection Analysis->Detection Data Data Analysis: Retention Time & Peak Area Detection->Data Result Purity & Identity Confirmation Data->Result

Caption: General workflow for QC analysis by HPLC.

Protocol: HPLC Analysis

This protocol is a starting point and may require optimization. It is based on typical reverse-phase methods for analyzing similar aromatic compounds.[7]

Table 2: HPLC Method Parameters

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Standard Prep Prepare a 100 ppm solution of a reference standard in Acetonitrile.
Sample Prep Prepare a 100 ppm solution of the synthesized product in Acetonitrile.

Procedure for Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the pure compound.

  • Inject the sample solution.

  • Compare the retention time of the major peak in the sample chromatogram with that of the standard to confirm identity.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
  • Fungicide .. Mode of Action | PDF - Scribd. (n.d.). Scribd.
  • Fungicide modes of action | Bayer Crop Science Canada. (2021). Bayer Crop Science Canada.
  • SAFETY DATA SHEET - PPG. (2023). PPG.
  • N-(3,4-Dichlorophenyl)-3-oxobutanamide - PMC. (n.d.). National Center for Biotechnology Information.
  • An In-depth Technical Guide to the Mode of Action of Benodanil Fungicide - Benchchem. (n.d.). Benchchem.
  • Agrochemicals/Pesticide Intermediates - Manasa Life Sciences. (n.d.). Manasa Life Sciences.
  • Agrochemicals Technical Intermediate - Rays Biotech. (n.d.). Rays Biotech.
  • N-(2-Chlorophenyl)-3-oxobutanamide | SIELC - SIELC Technologies. (2018). SIELC Technologies.
  • Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide - PrepChem.com. (n.d.). PrepChem.com.

Sources

Application Note: Controlled Coupling of Diazonium Salts with Acetoacet-2,3-dichloroanilide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the field of organic pigment synthesis. It details the coupling of Acetoacet-2,3-dichloroanilide (a specialized coupling component) with a diazonium salt to produce high-performance azo pigments.

Abstract

The synthesis of azo pigments using Acetoacet-2,3-dichloroanilide (AADA) requires precise control over pH, temperature, and particle size distribution. Unlike simple naphthols, AADA is an active methylene compound that relies on keto-enol tautomerism for reactivity. This protocol outlines a robust method for coupling AADA with a representative diazonium salt (derived from 2,5-dichloroaniline) to yield a high-grade yellow pigment. The procedure emphasizes "acid-pasting" to maximize surface area and uses self-validating spot tests to ensure stoichiometric accuracy.

Scientific Background & Mechanism[1][2][3][4]

The Chemistry of Active Methylene Coupling

Acetoacet-2,3-dichloroanilide contains a methylene group (


) flanked by an acetyl group and an amide group. This structural feature is acidic (

). For the diazonium ion (a weak electrophile) to react, the AADA must be partially enolized.
  • The Challenge: If the pH is too high (

    
    ), the diazonium salt decomposes (formation of diazotates/phenols). If the pH is too low (
    
    
    
    ), the concentration of the reactive enolate species is negligible.
  • The Solution: The reaction is best conducted in a buffered, slightly acidic medium (pH 4.5–5.5). The AADA is initially dissolved in strong alkali to form the soluble enolate, then reprecipitated with acid in the presence of surfactants to form a highly reactive, sub-micron suspension.

Reaction Mechanism

The coupling occurs at the central carbon of the acetoacetyl moiety. The final product typically exists in the Hydrazone tautomeric form in the solid state, which confers enhanced lightfastness and solvent resistance compared to the Azo form.

Mechanism Figure 1: Mechanistic pathway from Diazotization to Hydrazone Pigment formation. A Diazonium Salt (Ar-N≡N⁺ Cl⁻) D Coupling Intermediate (C-N Bond Formation) A->D B AADA (Keto Form) (R-CO-CH2-CONH-Ar') C AADA Enolate (Reactive Nucleophile) B->C NaOH (pH > 10) C->D + Acid (Pasting) + Diazo (pH 5.0) E Azo Pigment (Hydrazone Tautomer) D->E Tautomerization - HCl

Safety & Pre-requisites

Hazard Management
  • Diazonium Salts: Potentially explosive if dried. Keep in solution at 0–5°C.

  • Acetoacet-2,3-dichloroanilide: Irritant. Avoid dust inhalation.[1]

  • Chlorinated Anilines: Toxic by inhalation and skin contact. Potential carcinogens.[1][2] Use a fume hood.

  • Nitrous Acid: Toxic fumes (

    
    ). Ensure proper ventilation.[1]
    
Reagents & Equipment
ComponentSpecificationRole
Amine 2,5-Dichloroaniline (99%)Diazo Component
Coupler Acetoacet-2,3-dichloroanilideCoupling Component
Acid HCl (37%), Acetic Acid (Glacial)pH control & Diazotization
Alkali NaOH (30% solution)Dissolution of Coupler
Buffer Sodium Acetate (Crystalline)pH buffering (4.5–5.5)
Surfactant Fatty alcohol ethoxylateParticle size control
Validation Starch-Iodide Paper, R-Salt Soln.Process Control

Detailed Experimental Protocol

Phase 1: Diazotization (The Electrophile)

Objective: Generate a stable diazonium salt solution at 0–5°C.

  • Charge: In a 500 mL beaker, add 40 mL water and 14 mL HCl (37%) .

  • Dissolve: Add 8.1 g (0.05 mol) 2,5-dichloroaniline . Stir until dissolved. If necessary, heat gently to dissolve, then cool rapidly to precipitate fine amine hydrochloride crystals (this increases reactivity).

  • Cool: Place the beaker in an ice/salt bath. Cool to 0–2°C .

  • Diazotize: Add 3.5 g Sodium Nitrite (dissolved in 10 mL water) dropwise beneath the surface of the liquid. Maintain temperature

    
    .
    
  • Validate (Self-Check 1):

    • Starch-Iodide Test: Spot reaction mixture onto starch-iodide paper.[3] Instant blue/black color indicates excess nitrous acid (Required).

    • Clarity: The solution should become clear yellow/orange.

  • Destruction of Excess: After 30 mins, destroy excess nitrous acid by adding small amounts of Sulfamic Acid until starch-iodide paper remains white.

    • Why? Excess nitrite causes side reactions and nitrosamine formation.

Phase 2: Preparation of Coupling Component (The Nucleophile)

Objective: Create a high-surface-area suspension of AADA.

  • Dissolve: In a separate 1L beaker, add 400 mL water and 6 mL NaOH (30%) . Heat to 40°C.

  • Add Coupler: Slowly add 12.5 g (0.051 mol) Acetoacet-2,3-dichloroanilide . Stir until a clear, pale yellow solution forms (Enolate formation).

  • Clarify: Add 0.5 g Activated Carbon and filter to remove impurities.

  • Precipitate (Acid Pasting):

    • Cool filtrate to 10°C .

    • Add 0.5 g Surfactant (e.g., Alkanol XC or similar non-ionic surfactant).

    • Crucial Step: Slowly add Acetic Acid (dilute) or HCl dropwise while stirring vigorously until the pH drops to 6.0 .

    • Result: The coupler precipitates as a milky white, extremely fine suspension. This maximizes surface area for the heterogeneous coupling reaction.

  • Buffer: Add Sodium Acetate to stabilize pH at 5.0–5.5 .

Phase 3: The Coupling Reaction

Objective: Controlled formation of the azo pigment.

  • Setup: Maintain the Coupler suspension at 10–15°C with vigorous mechanical stirring.

  • Addition: Slowly add the Diazonium Salt solution (from Phase 1) to the Coupler suspension over 45–60 minutes.

    • Control: Monitor pH continuously. If pH drops below 4.5, add Sodium Acetate solution simultaneously to maintain pH 4.5–5.5.

  • Validate (Self-Check 2 - The Spot Test):

    • Bleed Test: Place a drop of the yellow suspension on filter paper. The solids will remain in the center. The clear "bleed" (liquid rim) should be colorless.

    • Diazo Check: Spot the bleed rim with R-Salt solution (alkaline 2-naphthol-3,6-disulfonic acid).

      • Red Color: Excess Diazo present (Wait or add more coupler).

      • Colorless: Diazo consumed (Good).

    • Coupler Check: Spot the bleed rim with Diazo solution.

      • Weak Yellow: Slight excess of coupler (Ideal target).

Phase 4: Post-Processing (Ripening)
  • Heat: Once coupling is complete, heat the suspension to 90–95°C for 60 minutes.

    • Why? This "ripening" step promotes the transition to the stable crystal modification, improves opacity, and ensures complete reaction.

  • Filter: Filter hot. Wash with hot water until filtrate is chloride-free (AgNO3 test).

  • Dry: Dry at 60°C in a convection oven.

Process Visualization

Workflow Figure 2: Operational Workflow for Azo Pigment Synthesis cluster_0 Phase 1: Electrophile cluster_1 Phase 2: Nucleophile Step1 Amine + HCl (Dissolution) Step2 Add NaNO2 (0-5°C) Step1->Step2 Check1 Starch-Iodide Test (Must be Blue) Step2->Check1 Step5 Coupling Reaction (Add Diazo to Coupler) pH 4.5-5.5 Check1->Step5 Diazo Soln Step3 AADA + NaOH (Dissolution) Step4 Acid Pasting (Precipitation pH 6) Step3->Step4 Step4->Step5 Coupler Susp Check2 Spot Test (R-Salt Check) Step5->Check2 Step6 Ripening (90°C, 1 hr) Check2->Step6 Pass Step7 Filtration & Drying Step6->Step7

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dull / Dirty Color Decomposition of DiazoKeep temp <5°C during diazotization. Ensure pH does not rise >6 during coupling.
Low Yield Incomplete CouplingCheck pH. If pH < 4, coupling stops. Add Sodium Acetate.[3]
High Oil/Tar Unreacted AmineEnsure complete diazotization (clear solution) before coupling.
Hard Filter Cake Crystal GrowthReduce ripening time or increase surfactant load during acid pasting.

References

  • Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for azo pigment chemistry).
  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of Azo Pigments Using 2'-Chloroacetanilide. Link

  • Organic Chemistry Portal. (2023). Diazotisation and Azo Coupling. Link

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: 2',5'-Dichloroacetoacetanilide. Link

  • OECD SIDS. (1995). Acetoacetanilide: SIDS Initial Assessment Report. Link

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synthesis of pyrazoles from N-(2,3-dichlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazole-4-Carboxamides from N-(2,3-Dichlorophenyl)-3-oxobutanamide

Executive Summary

The


-(2,3-dichlorophenyl)-3-oxobutanamide scaffold (also known as 2',3'-dichloroacetoacetanilide) serves as a critical precursor in the synthesis of pyrazole-4-carboxamides . This structural motif is ubiquitous in modern agrochemistry, particularly in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., analogues of fluxapyroxad or bixafen) and kinase inhibitors in pharmaceutical research.

While classical Knorr synthesis conditions often lead to amide cleavage or ambiguous regiochemistry, this Application Note details a chemoselective two-step protocol utilizing


-Dimethylformamide dimethyl acetal (DMF-DMA). This route locks the active methylene position, ensuring the retention of the valuable 2,3-dichlorophenyl amide moiety and directing the regioselective formation of 1,3-disubstituted pyrazoles.

Strategic Analysis: The Chemical Challenge

Researchers working with


-keto amides face two primary competing pathways when reacting with hydrazines:
  • Pathway A (Undesired - Classical Knorr): Nucleophilic attack at the ketone and the amide carbonyl. This frequently results in the expulsion of the aniline (2,3-dichloroaniline) and the formation of a 3-methyl-5-pyrazolone.

  • Pathway B (Target - Pyrazole-4-Carboxamide): Construction of the pyrazole ring using the

    
    -carbon, preserving the amide side chain.
    

The Solution: The introduction of a one-carbon synthon (DMF-DMA) at the active methylene (


-C) converts the 

-keto amide into an enaminone intermediate .[1] This intermediate possesses a highly electrophilic backbone that directs hydrazine attack exclusively to the enaminone system, preventing amide cleavage and ensuring the formation of the pyrazole-4-carboxamide core.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the strategic advantage of the DMF-DMA route.

ReactionPathway Start N-(2,3-dichlorophenyl)- 3-oxobutanamide Hydrazine Direct Hydrazine (Classical Knorr) Start->Hydrazine DMFDMA Step 1: DMF-DMA (Reflux, Toluene) Start->DMFDMA Cleavage 3-Methyl-5-pyrazolone + 2,3-Dichloroaniline (Amide Cleavage) Hydrazine->Cleavage Major Product (Undesired) Enaminone Enaminone Intermediate (2-acetyl-3-(dimethylamino)- acrylamide) DMFDMA->Enaminone - 2 MeOH Cyclization Step 2: R-NH-NH2 (Ethanol, Reflux) Enaminone->Cyclization Target Target: 1-Substituted-3-methyl- N-(2,3-dichlorophenyl)- pyrazole-4-carboxamide Cyclization->Target Regioselective Cyclization

Caption: Divergent synthesis pathways. The green path (DMF-DMA) preserves the amide bond, while the red path (Direct Hydrazine) risks cleavage.

Detailed Experimental Protocols

Protocol A: Synthesis of the Enaminone Intermediate

This step installs the exocyclic double bond required for the subsequent cyclization.

  • Starting Material:

    
    -(2,3-dichlorophenyl)-3-oxobutanamide (CAS: 74603-56-8)
    
  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol (2.46 g) of

    
    -(2,3-dichlorophenyl)-3-oxobutanamide in 20 mL  of anhydrous toluene.
    
  • Addition: Add 12.0 mmol (1.6 mL) of DMF-DMA (1.2 equivalents) dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 3 to 5 hours .
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2] The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (Enaminone).
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as yellow crystals upon cooling.

    • If precipitation occurs: Filter the solid, wash with cold diethyl ether (

      
      ), and dry under vacuum.
      
    • If no precipitation: Concentrate the solvent under reduced pressure.[3] Triturate the resulting oily residue with cold diethyl ether to induce crystallization.

  • Validation:

    • Yield Expectation: 85–95%

    • Appearance: Yellow crystalline solid.

    • Key NMR Signal: Singlet at

      
       ppm (
      
      
      
      ) and a singlet at
      
      
      ppm (vinylic proton).
Protocol B: Cyclization to Pyrazole-4-Carboxamide

This step forms the heterocycle. The choice of hydrazine determines the substituent at the N1 position.

  • Substrate: Enaminone intermediate from Protocol A.

  • Reagents:

    • Option 1: Hydrazine Hydrate (for N-H pyrazole).[4]

    • Option 2: Methylhydrazine (for N-Methyl pyrazole).

    • Option 3: Phenylhydrazine (for N-Phenyl pyrazole).

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology:

  • Charge: Dissolve 5.0 mmol of the Enaminone intermediate in 15 mL of ethanol.

  • Addition: Add 5.5 mmol (1.1 equivalents) of the chosen hydrazine derivative.

    • Note: If using methylhydrazine, handle with extreme caution (toxic/volatile).

  • Reaction: Reflux the mixture for 2 to 4 hours .

    • Mechanism:[1][5][6] The hydrazine performs a Michael addition on the enaminone double bond, followed by elimination of dimethylamine and intramolecular cyclization.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 50 mL of ice-water.

    • Stir vigorously for 15 minutes. The pyrazole product will precipitate.[7]

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Data Analysis & Regioselectivity

The regiochemistry of the cyclization is influenced by the hydrazine substituent. The table below summarizes expected outcomes based on electronic effects validated in similar acetoacetanilide systems [1][3].

Hydrazine SourceProduct Structure (Major Isomer)Expected YieldRegioselectivity Note
Hydrazine Hydrate 3-methyl-

-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxamide
80–90%Tautomeric equilibrium exists (1H vs 2H).
Methylhydrazine 1,3-dimethyl-

-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxamide
75–85%Methyl group favors N1 position distal to the bulky amide (steric control).
Phenylhydrazine 1-phenyl-3-methyl-

-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxamide
70–80%Electronic factors favor N1-Phenyl formation.

Analytical Validation (Self-Check):

  • 1H NMR: Look for the disappearance of the

    
     signals from the enaminone. The pyrazole C5-H proton typically appears as a sharp singlet between 
    
    
    
    ppm.
  • Mass Spec: The molecular ion should correspond to

    
    .
    

References

  • Vertex AI Search. (2025).

    
    -Enamino Keto Esters. Retrieved from 3
    
  • Zhang, J., et al. (2020).[8][9] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Retrieved from 8

  • Abu-Shanab, F. A., et al. (2025).[5] Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate. Retrieved from 5

  • BenchChem. (2025).[1][7] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from

    
    -Keto Esters. Retrieved from 7
    
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from 10

Sources

industrial manufacturing process of 2',3'-dichloroacetoacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Industrial Manufacturing of 2',3'-Dichloroacetoacetanilide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the industrial-scale synthesis of 2',3'-dichloroacetoacetanilide, a key intermediate in the manufacturing of high-performance organic pigments. The primary synthesis route detailed is the acetoacetylation of 2,3-dichloroaniline using diketene. This guide is intended for researchers, chemists, and process engineers in the chemical and drug development industries. It encompasses a detailed examination of the reaction mechanism, a step-by-step industrial manufacturing protocol, critical process parameters, safety considerations, and quality control methodologies. The protocols and insights are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction and Industrial Significance

2',3'-Dichloroacetoacetanilide is a crucial organic intermediate, primarily serving as a precursor, or "coupling component," in the synthesis of arylide yellow and diarylide pigments.[1][2] These pigments are valued for their bright yellow hues, good lightfastness, and stability, making them suitable for a wide range of applications including printing inks, plastics, coatings, and paints.[3][4] The molecular structure of 2',3'-dichloroacetoacetanilide, featuring an acetoacetyl group, readily undergoes azo coupling reactions with diazonium salts to form complex azo dyes.[2]

The most efficient and widely adopted industrial method for its synthesis is the reaction between 2,3-dichloroaniline and diketene.[5][6] This method is favored for its high atom economy, relatively mild reaction conditions, and high yields of the desired product. Understanding the nuances of this process is critical for optimizing production, ensuring product quality, and maintaining a safe manufacturing environment.

Reaction Mechanism: Acetoacetylation of 2,3-Dichloroaniline

The core of the manufacturing process is a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine group in 2,3-dichloroaniline acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene molecule. Diketene, the dimer of ketene, serves as an efficient and powerful acetoacetylating agent.[5][7] The reaction proceeds via the opening of the four-membered oxetane ring of diketene, leading directly to the formation of the stable amide bond in the final product without the generation of by-products like water or alcohol, which would occur if using ethyl acetoacetate.[6][8]

The overall reaction is as follows:

2,3-Dichloroaniline + Diketene → 2',3'-Dichloroacetoacetanilide

The presence of two chlorine atoms on the aniline ring slightly deactivates the amino group due to their electron-withdrawing nature, but the reaction proceeds efficiently under controlled heating.

G cluster_reactants Reactants cluster_product Product DCA 2,3-Dichloroaniline Product 2',3'-Dichloroacetoacetanilide DCA->Product Acetoacetylation Diketene Diketene Diketene->Product ProcessFlow Start Start Charge Charge Reactor (Solvent, 2,3-DCA) Start->Charge Heat Heat to 80-100°C Charge->Heat AddDiketene Slow Addition of Diketene (2-4 hours) Heat->AddDiketene React Hold & Monitor Reaction (2-3 hours) AddDiketene->React Cool Cool to 0-5°C (Crystallization) React->Cool Filter Filter and Wash Product Cool->Filter Dry Vacuum Dry at 70-80°C Filter->Dry End Final Product: 2',3'-Dichloroacetoacetanilide Dry->End

Sources

catalytic hydrogenation of N-(2,3-dichlorophenyl)-3-oxobutanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Asymmetric Hydrogenation of N-(2,3-Dichlorophenyl)-3-Oxobutanamide Derivatives


-Keto Amides Preserving Aryl Chlorides

Abstract & Strategic Overview

The catalytic hydrogenation of This compound (and its derivatives) presents a dual challenge in process chemistry: stereocontrol and chemoselectivity .[1] This substrate is a critical intermediate in the synthesis of dihydroquinolinones and other nitrogen-heterocycle pharmacophores (e.g., precursors for aripiprazole or brexpiprazole analogs).

The primary objective is the reduction of the C3-ketone to a chiral secondary alcohol with high enantiomeric excess (


). The critical quality attribute (CQA) of this process is the preservation of the aryl chloride substituents. Standard heterogeneous catalysts (e.g., Pd/C) are unsuitable due to the high risk of hydrodehalogenation  (reductive dechlorination), particularly at the sterically crowded and electronically activated 2,3-positions.

This protocol details a homogeneous asymmetric hydrogenation workflow using a Ruthenium(II)-BINAP complex.[1] This system leverages the directing effect of the amide group to ensure facial selectivity while operating under conditions mild enough to suppress aryl dehalogenation.

Reaction Mechanism & Critical Parameters

The Chemoselectivity Challenge

The 2,3-dichloroaniline moiety is electron-deficient but prone to oxidative addition by low-valent metals (Pd, Ni).[1]

  • Risk: Hydrodehalogenation leading to N-(3-chlorophenyl) or N-phenyl byproducts.[1]

  • Solution: Use of Ruthenium(II), which has a lower affinity for aryl chlorides compared to Palladium(0), combined with a hindering ligand (BINAP) that creates a "chiral pocket" favoring carbonyl reduction over aryl C-Cl insertion.

Stereochemical Control (Noyori Mechanism)

The reaction proceeds via an outer-sphere mechanism.[1] The Ru-H species coordinates with the substrate's carbonyl oxygen and the amide nitrogen (or oxygen, depending on tautomer), forming a rigid six-membered transition state.

  • Ligand: (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1]

  • Solvent Effect: Protic solvents (MeOH/EtOH) facilitate the proton transfer from the ligand's diamine (if using diamine ligands) or solvent network to the oxygen.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate This compoundStarting Material
Catalyst Precursor [RuCl(p-cymene)((R)-BINAP)]ClChiral Catalyst
Solvent Methanol (Degassed, Anhydrous)Reaction Medium
Hydrogen Gas Ultra-High Purity (99.999%)Reductant
Acid Additive HCl (0.1 M in MeOH)Optional Activator
Step-by-Step Methodology

Step 1: Catalyst Preparation (In-Situ or Pre-formed) [1]

  • Best Practice: Use the pre-formed complex [RuCl(p-cymene)((R)-BINAP)]Cl for reproducibility.[1]

  • If generating in-situ: Mix [RuCl2(benzene)]2 (0.5 eq) and (R)-BINAP (1.1 eq) in DMF at 100°C for 10 min under Argon. Cool and concentrate.

Step 2: Reactor Loading (Inert Atmosphere)

  • In a glovebox or under a flow of Argon, charge the high-pressure autoclave (e.g., Parr reactor) with the Substrate (1.0 eq, e.g., 10 mmol).

  • Add the Catalyst (S/C ratio 1000:1 to 2000:1).

  • Dissolve in degassed Methanol (concentration 0.5 – 1.0 M).

    • Note: High concentration favors reaction rate but must ensure substrate solubility. The amide may require slight warming to dissolve fully.

Step 3: Hydrogenation

  • Seal the reactor and purge with

    
     (3 cycles, 10 bar) to remove 
    
    
    
    .
  • Purge with

    
     (3 cycles, 10 bar).
    
  • Pressurize to 30–50 bar (435–725 psi)

    
    .
    
  • Heat to 50°C .

    • Caution: Do not exceed 80°C. Higher temperatures increase the kinetic probability of Ar-Cl bond activation.[1]

  • Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

  • Monitor H2 uptake. Reaction typically completes in 6–12 hours.

Step 4: Workup & Purification

  • Cool reactor to 25°C and vent

    
     carefully.
    
  • Concentrate the reaction mixture under reduced pressure to remove Methanol.

  • Recrystallization: The crude product often solidifies. Recrystallize from EtOAc/Heptane or Toluene to upgrade

    
     if necessary.
    
  • Filtration: Filter the catalyst residue (if significant) through a pad of Celite.

Visualization of Workflow

G Start Start: N-(2,3-dichlorophenyl) -3-oxobutanamide Prep Inert Loading: Substrate + Ru-BINAP in MeOH Start->Prep Dissolve Reaction Hydrogenation: 50 bar H2, 50°C 6-12 Hours Prep->Reaction Pressurize Check In-Process Control: HPLC for Conv. & ee Reaction->Check Sample Check->Reaction Incomplete Workup Workup: Concentration & Recrystallization Check->Workup >99% Conv. Product Product: (R)-3-hydroxy-N-(2,3- dichlorophenyl)butanamide Workup->Product Isolate

Caption: Figure 1. Optimized workflow for the asymmetric hydrogenation of


-keto amides.

Analytical Methods & Quality Control

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC.[1]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 85:15).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption).

  • Expected Retention: The (R)- and (S)-enantiomers will show baseline separation.[1]

Impurity Profiling (Dehalogenation Check)
  • Method: Reverse Phase HPLC (C18).

  • Critical Impurity: N-(3-chlorophenyl)-3-hydroxybutanamide (Monochloro impurity).[1]

  • Limit: NMT 0.1%.

  • Note: The loss of the 2-chloro substituent is more likely than the 3-chloro due to steric relief.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O2 or S)Ensure rigorous degassing.[1] Check substrate purity (remove sulfur/amines).
Low ee (<90%) High TemperatureReduce reaction temperature to 40°C.
Low ee (<90%) RacemizationAvoid basic workup. The benzylic-like proton is acidic.[1]
Dehalogenation (>1%) Pressure/Temp too highReduce H2 pressure to 20 bar. Switch to Ru-SEGPHOS (more sterically demanding).[1]
Substrate Insolubility Amide aggregationUse a co-solvent like TFE (2,2,2-trifluoroethanol) or warm the initial solution.

References

  • Noyori, R., et al. (2001).

    
    -Keto Esters and Amides." Journal of the American Chemical Society, 123(22), 5268–5276. Link
    
  • Genêt, J. P., et al. (2003).

    
    -Hydroxy Amides." Chemical Reviews, 103(8), 2985–3028. Link
    
  • Ohkuma, T., et al. (1995). "Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes." Journal of Organic Chemistry, 60(16), 5096–5097. Link

  • Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 345(1-2), 103–151. Link

  • Specific Substrate Data: "this compound." PubChem Compound Summary. Link (Isomer reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2',3'-Dichloroacetoacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2',3'-Dichloroacetoacetanilide (N-(2,3-dichlorophenyl)-3-oxobutanamide) is a critical intermediate in the synthesis of high-performance organic pigments (e.g., Benzimidazolone yellows) and pharmaceuticals. In crude form, it often contains unreacted 2,3-dichloroaniline , symmetric urea byproducts, and thermal degradation species that can severely impact downstream yield and coloristic properties.

Property Data
CAS Number 63896-87-7
Chemical Formula C₁₀H₉Cl₂NO₂
Molecular Weight 246.09 g/mol
Solubility Profile Soluble in methanol, ethanol, toluene, acetone. Insoluble in water.[1]
Target Purity >98.0% (HPLC) for pigment applications.
Common Impurities 2,3-Dichloroaniline (starting material), N,N'-bis(2,3-dichlorophenyl)urea.

Purification Protocols

Protocol A: Standard Recrystallization (Methanol/Water)

Best for: General purity enhancement (>95% crude).

Theory: Acetoacetanilides exhibit a steep solubility curve in aqueous alcohols. The compound is highly soluble in hot methanol but precipitates readily upon cooling or water addition, while non-polar impurities (like bis-ureas) often remain undissolved in the hot step or can be filtered off.

Step-by-Step Workflow:

  • Dissolution: Charge crude solid into a flask. Add Methanol (MeOH) (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 65°C) with stirring until the majority of the solid dissolves.

    • Critical Check: If undissolved solids remain after 15 mins of reflux, these are likely high-melting urea impurities. Perform a hot filtration immediately to remove them.[2]

  • Clarification (Optional): If the solution is dark yellow/brown, add Activated Carbon (0.5-1.0 wt%) and reflux for 10 mins. Filter hot through Celite.

  • Crystallization: Remove from heat. Slowly add warm water (approx. 50-60°C) dropwise until a faint turbidity persists.

    • Ratio: Typical final solvent ratio is MeOH:Water ~ 70:30 to 60:40.

  • Cooling: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring. Then, chill to 0-5°C for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold 50% MeOH/Water.

  • Drying: Dry in a vacuum oven at 50-60°C. Do not exceed 80°C to prevent thermal decomposition.

Protocol B: Acid-Base Wash (For High Amine Content)

Best for: Crude containing >2% unreacted 2,3-dichloroaniline.

Theory: The starting material, 2,3-dichloroaniline, is basic. Washing the organic solution with dilute acid converts the aniline into its water-soluble hydrochloride salt, effectively partitioning it away from the neutral acetoacetanilide product.

  • Dissolve crude in Toluene or Ethyl Acetate (5-7 volumes).

  • Wash with 1N HCl (2 x 3 volumes).

  • Wash with Brine (1 x 3 volumes) to remove trapped acid.

  • Dry organic layer over anhydrous Na₂SO₄.

  • Evaporate solvent or concentrate and add Hexane/Heptane to precipitate the product.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What went wrong?

Diagnosis: This phenomenon (liquid-liquid phase separation) occurs when the temperature drops too quickly or the solvent polarity changes too abruptly before crystals can nucleate. Solution:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Add a few crystals of pure 2',3'-dichloroacetoacetanilide at the cloud point (approx. 40-50°C).

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

  • Solvent Adjustment: You may have added too much water. Add a small amount of Methanol to restore a single phase, then cool more slowly.

Q2: The melting point is broad and low (< 95°C).

Diagnosis: Solvent inclusion or residual starting material. Solution:

  • Dry Harder: Acetoacetanilides can trap solvent in the lattice. Ensure vacuum drying is sufficient.

  • Check for Aniline: Run a TLC or HPLC. If 2,3-dichloroaniline is present, perform Protocol B (Acid Wash) before recrystallizing.

Q3: There are insoluble white particles in my hot methanol solution.

Diagnosis: These are likely symmetric urea byproducts (N,N'-bis(2,3-dichlorophenyl)urea). They have very high melting points (>200°C) and poor solubility. Solution:

  • Do not add more solvent. These will not dissolve.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove these solids before cooling.

Q4: The product has a persistent yellow color.

Diagnosis: Oxidation products of the aniline or diketene polymerization residues. Solution:

  • Use Activated Carbon (charcoal) during the hot dissolution step (Protocol A, Step 3).[2]

  • Ensure the carbon is removed completely by filtering through a bed of Celite; otherwise, fine carbon dust will contaminate the product gray.

Visual Workflows

Figure 1: Purification Decision Matrix

PurificationLogic Start Crude 2',3'-Dichloroacetoacetanilide CheckPurity Analyze Crude (HPLC/TLC) Start->CheckPurity HighAmine High Aniline Content (>2%)? CheckPurity->HighAmine AcidWash Protocol B: Acid Wash (Remove Amines) HighAmine->AcidWash Yes CheckColor Colored/Dark? HighAmine->CheckColor No AcidWash->CheckColor CarbonTreat Add Activated Carbon (Hot Filtration) CheckColor->CarbonTreat Yes Recryst Protocol A: Recrystallization (MeOH/Water) CheckColor->Recryst No CarbonTreat->Recryst Final Pure Product (Dry & QC) Recryst->Final

Caption: Logical flow for selecting the appropriate purification steps based on crude impurity profile.

Figure 2: Recrystallization Process Flow

RecrystProcess Dissolve 1. Dissolve in Hot MeOH (Reflux) Filter 2. Hot Filtration (Remove Ureas) Dissolve->Filter Insolubles present Precip 3. Add Warm Water (Cloud Point) Dissolve->Precip Clear solution Filter->Precip Cool 4. Slow Cooling (Nucleation) Precip->Cool Isolate 5. Filtration & Wash (Cold 50% MeOH) Cool->Isolate

Caption: Step-by-step unit operations for the recrystallization of acetoacetanilides.

Analytical Validation

To confirm the success of your purification, utilize the following HPLC parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol (Gradient: 50% B to 90% B over 20 mins)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Order 1. 2,3-Dichloroaniline (Polar)2.[3] 2',3'-Dichloroacetoacetanilide (Target) 3. Bis-urea impurities (Non-polar, late eluting)

References

  • ChemicalBook. (2025).[1] this compound Product Properties & CAS 63896-87-7. Retrieved from

  • XiXisys. (2025). Safety Data Sheet: 2,3-Dichloroacetoacetanilide. Retrieved from

  • BenchChem. (2025). Synthesis and Purification of Chloroacetanilides. Retrieved from

  • University of Missouri. (n.d.). Recrystallization of Acetanilide and Solvent Selection. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Dichloroacetamide and Related Compounds Summary. Retrieved from

Sources

Technical Support Center: Purification of N-(2,3-dichlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols & Troubleshooting CAS Registry Number: 6465-09-4 (approximate for this isomer) Common Name: Acetoacet-2,3-dichloroanilide Application: Intermediate for Pigment Yellow 151, 154, 180; Pharmaceutical Intermediate.

Introduction: The Criticality of Purity

User Context: You are likely synthesizing this β-keto amide via the reaction of 2,3-dichloroaniline with diketene or ethyl acetoacetate. The Challenge: This molecule is prone to keto-enol tautomerism and "oiling out" (liquid-liquid phase separation) during cooling. Impurities such as unreacted 2,3-dichloroaniline (which oxidizes to pink/brown) or thermal decomposition products (decarboxylation) can severely impact downstream cyclization or coupling yields.

This guide provides a self-validating system to achieve >98% purity (HPLC) with optimal recovery.

Solvent Selection Matrix

Do not rely on a single solvent. Use this matrix to select the best system based on your crude material's profile.

Primary Recrystallization Systems
Solvent SystemRoleSuitabilityOperational Notes
Ethanol (95%) Standard Best Balance High solubility at reflux; poor at RT. The 5% water content helps suppress oiling by increasing polarity slightly.
Methanol / Water High Recovery Scale-Up Dissolve in hot MeOH, add warm water until turbid. Risk:[1] High risk of oiling out if water is added too fast.
Toluene Purification High Purity Excellent for removing polar impurities (oxidized anilines). Lower recovery yield but higher crystal quality.
Ethyl Acetate / Hexane Alternative Low Temp Use if the compound decomposes at Ethanol reflux temps (>78°C).
Solvent Decision Logic (Graphviz)

SolventSelection Start START: Analyze Crude Purity CheckColor Is Crude Pink/Brown? Start->CheckColor AcidWash Protocol A: Acid Wash (Remove unreacted aniline) CheckColor->AcidWash Yes (High Amine Content) SolubilityTest Solubility Test (100mg in 1mL) CheckColor->SolubilityTest No (White/Off-White) AcidWash->SolubilityTest Ethanol Use Ethanol (95%) Standard Protocol SolubilityTest->Ethanol Soluble at Reflux, Insoluble at RT Toluene Use Toluene For high purity requirements SolubilityTest->Toluene Too Soluble in Alcohol TwoSolvent Use MeOH/Water Two-Solvent Method SolubilityTest->TwoSolvent Needs Anti-Solvent

Figure 1: Decision Tree for Solvent Selection. Use this logic to determine the optimal purification path based on crude material characteristics.

Detailed Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" instead of crystallizing. Why?

The Mechanism: This β-keto amide has a melting point (MP) that is depressed by impurities. When the solution cools, the mixture enters a liquid-liquid separation zone (metastable zone) before it hits the saturation curve. The impurity-rich oil traps your product.

The Fix (Self-Validating Protocol):

  • Reheat the mixture until the oil dissolves completely into a clear solution.

  • Add Seed Crystals: Add a tiny amount (~0.1% w/w) of pure product to the hot solution (just below boiling point).

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Do not use an ice bath immediately.

  • Agitation: Stir gently (magnetic stirrer on low setting) to induce nucleation.

Q2: The crystals are pink or brown. How do I remove the color?

The Cause: This is due to the oxidation of residual 2,3-dichloroaniline . Anilines oxidize rapidly in air to form colored quinone-like species.

The Fix (Activated Carbon Treatment):

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) or Methanol .

  • Add Activated Charcoal (Norit) (approx. 1-2% by weight of crude).

  • Reflux for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel with a Celite pad to remove the carbon.

  • Allow the clear filtrate to crystallize slowly.

Q3: I have low yield after recrystallization. Where did it go?

The Cause: You likely used too much solvent (low recovery) or the mother liquor still holds significant product due to the high solubility of the keto-form.

The Fix (Second Crop Recovery):

  • Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator.

  • Cool to 0-5°C in an ice bath.

  • Collect the second crop of crystals. Note: The second crop will be less pure and may require a separate recrystallization.

Standard Operating Procedure (SOP)

Objective: Purify 10g of crude N-(2,3-dichlorophenyl)-3-oxobutanamide.

Materials:
  • Crude Product (10g)

  • Ethanol (95%) or Methanol (HPLC Grade)

  • Activated Charcoal (optional)

  • Heating mantle/Oil bath

  • Round-bottom flask (100mL) with reflux condenser

Protocol Steps:
  • Solvent Estimation: Place 10g of crude in the flask. Add 30mL of solvent (approx. 3mL/g ratio).

  • Dissolution: Heat to reflux.[2] If the solid does not dissolve completely, add solvent in 5mL increments until fully dissolved. Do not exceed 10mL/g.

  • Clarification (Optional): If colored, add activated carbon (0.2g) and reflux for 5 mins. Perform hot filtration.[1][3][4]

  • Crystallization:

    • Remove from heat.[5]

    • Allow to cool to Room Temperature (RT) over 30-45 minutes (passive cooling).

    • Observation Check: If oil droplets form, reheat and add a seed crystal.

    • Once at RT, place in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[1][4]

  • Washing: Wash the filter cake with cold solvent (chilled to 0°C). Use minimal volume (e.g., 2 x 5mL).

  • Drying: Dry in a vacuum oven at 40-50°C for 4 hours. Warning: Do not exceed 60°C to avoid decarboxylation.

Process Flow Diagram (Graphviz)

RecrystallizationProtocol Crude Crude Solid (10g) Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Optional: Carbon Cool Slow Cool to RT (Seed if needed) Filter->Cool IceBath Ice Bath (0-5°C) (1 Hour) Cool->IceBath Collect Vacuum Filtration & Wash Cold IceBath->Collect Dry Dry (40-50°C) Vacuum Oven Collect->Dry

Figure 2: Step-by-Step Recrystallization Workflow.

References

  • Synthesis and Purification of Acetoacetanilides

    • Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 28, p. 1 (1948).
    • Source:

  • Pigment Yellow 180 Intermediate Data

    • Patents discussing the synthesis of Pigment Yellow 180 often detail the purification of the 2,3-dichloro intermedi
    • US Patent 4,628,082: Process for the preparation of disazo condens
    • Source:

  • Solubility Data for Chloro-Aniline Derivatives

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464 (Analogous structures).
    • Source:

  • Crystallization of Organic Compounds: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for "oiling out" mechanisms).

Sources

Technical Support Center: Optimizing pH for Coupling N-(2,3-dichlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Optimization for Azo Coupling & Nucleophilic Substitution Substrate: N-(2,3-dichlorophenyl)-3-oxobutanamide (CAS: 2461-09-8) Common Applications: Synthesis of Benzimidazolone Pigments (e.g., Pigment Yellow 151, 154, 180, 181), Aripiprazole intermediates.

Part 1: The Core Directive (The "Goldilocks" Zone)

Senior Scientist Note: You are working with a


-keto amide. The coupling efficiency of this compound relies entirely on the ionization state of its active methylene group (

) at the C-2 position.

The central challenge is a kinetic paradox :

  • The Nucleophile (Coupler): Requires a higher pH (alkaline) to enolize and become reactive.

  • The Electrophile (Diazonium Salt): Requires a lower pH (acidic) to remain stable and avoid decomposing into tars or phenols.

Your Target Window: For most industrial azo couplings involving this substrate, the operational pH window is 4.5 – 6.0 .

  • < pH 4.0: The coupler precipitates out of solution (protonated form), halting the reaction and coating unreacted particles.[1]

  • > pH 6.5: The diazonium salt begins to decompose (hydrolysis) or form unreactive diazotates.

Part 2: Experimental Protocol (Buffered Coupling)

This protocol utilizes a "Simultaneous Dosing" approach to maintain the pH equilibrium dynamically.

Reagents
  • Coupler Solution: this compound dissolved in dilute NaOH (pH ~11-12).

  • Diazo Solution: Aryldiazonium salt solution (kept at 0–5°C, pH < 2).

  • Buffer: Sodium Acetate / Acetic Acid (2M).

Workflow Diagram

CouplingWorkflow Coupler Coupler (Alkaline Solution) pH ~11.5 Reactor Coupling Reactor (Buffered Acetate System) Coupler->Reactor Slow Feed Diazo Diazonium Salt (Acidic) pH < 2.0 Diazo->Reactor Slow Feed Product Pigment Slurry (Yellow Precipitate) Reactor->Product Filtration pH_Control pH Controller (Dose NaOH/Acid) pH_Control->Reactor Maintain pH 4.5-6.0

Figure 1: Simultaneous dosing workflow to prevent localized pH shock.

Step-by-Step Methodology
  • Preparation of Coupler: Dissolve this compound in water containing 1.1 equivalents of NaOH. Ensure complete dissolution (solution should be clear/yellowish).

  • Reactor Charge: Charge the reactor with water and Sodium Acetate buffer. Cool to 0–5°C.[2][3]

  • Coupling: Simultaneously pump the Coupler Solution and the Diazo Solution into the reactor.

  • Dynamic pH Control: Use an automated pH controller (or manual addition of dilute acetic acid/NaOH) to strictly maintain pH between 4.5 and 5.5 .

  • Post-Reaction: Stir for 30–60 minutes. Heat to 80°C (optional, "laking" step for crystal growth) and filter.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My yield is low, and the product color is dull/brown."

Diagnosis: This is classic Diazonium Decomposition . Root Cause: The pH likely spiked above 7.0 during addition, or the temperature exceeded 5°C.

  • Mechanism: At high pH, diazonium salts react with hydroxide ions to form diazotates (unreactive) or decompose into phenols (brown tars).

  • Solution:

    • Check your cooling jacket. The reaction is exothermic; internal temp must stay < 5°C.

    • Tighten pH limits. If currently at pH 6.0, drop to pH 5.0 .

    • Test: Use "Starch-Iodide" paper to confirm excess nitrous acid is removed before coupling (excess nitrite destroys the coupler).

Issue 2: "The reaction stalled, and I see white specks in the yellow pigment."

Diagnosis: Coupler Precipitation . Root Cause: The pH dropped below 4.0.

  • Mechanism: this compound is insoluble in acidic water. If the pH drops, it protonates and precipitates before it can couple. These "white specks" are unreacted starting material trapped inside the pigment.

  • Solution:

    • Increase buffer capacity (add more Sodium Acetate).

    • Ensure the Coupler feed (Alkaline) enters a zone of high agitation to disperse immediately.

    • Rescue: If precipitation occurs, stop diazo feed, raise pH to 9 to redissolve, then slowly lower back to 5.0 and resume.

Issue 3: "I have excessive foaming."

Diagnosis: Nitrogen Evolution . Root Cause: Thermal decomposition of the diazo compound.[3]

  • Solution:

    • Add a defoamer (e.g., tributyl phosphate) before starting.

    • Your temperature is likely too high. Verify the internal probe calibration.

Part 4: Data & Optimization Tables

Table 1: Impact of pH on Coupling Parameters

pH ConditionReaction RateYieldPurity (Color Strength)Physical Form
< 3.5 Very SlowLow (< 60%)Low (White specks)Coarse, heterogeneous
4.5 – 5.5 Optimal High (> 95%) High (Bright) Fine, uniform particles
> 7.0 FastModerateLow (Brown/Dull)Sticky/Tarry
> 9.0 InstantVery LowVery LowDecomposed sludge

Table 2: Troubleshooting Decision Matrix

ObservationImmediate ActionSecondary Check
Brown/Tar formation Lower pH, Lower TempCheck Diazo stability
White Precipitate Raise pH, Increase AgitationCheck Coupler solubility
No Color Change Check Nitrite ExcessCheck if Diazo is dead
Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckColor Is Product Dull/Brown? Start->CheckColor CheckSpecks Are there White Specks? CheckColor->CheckSpecks No HighPH Cause: pH too High (>6.5) or Temp > 10°C CheckColor->HighPH Yes LowPH Cause: pH too Low (<4.0) Coupler Precipitated CheckSpecks->LowPH Yes Action1 Action: Lower pH to 5.0 Add Ice HighPH->Action1 Action2 Action: Add NaOH to pH 9 (Redissolve) then Reset LowPH->Action2

Figure 2: Rapid diagnostic logic for in-process correction.

Part 5: FAQs

Q: Can I use a phosphate buffer instead of acetate? A: Yes, but be cautious. Phosphate buffers can sometimes precipitate diazonium salts as diazonium phosphates, which are explosive when dry. Acetate is safer and operates perfectly in the 4.5–5.5 range.

Q: Why do I need to dissolve the coupler in NaOH if the reaction is at pH 5? A: this compound is not water-soluble in its neutral form. You must dissolve it as the enolate (high pH) first. When this stream hits the reactor (pH 5), it reacts with the diazo faster than it can reprecipitate (if mixing is efficient).

Q: What is the pKa of the active methylene group? A: The pKa is approximately 10.5 – 11.0 . However, significant enolization (sufficient for coupling) occurs at lower pH values in the presence of the electrophilic diazonium salt, provided the "common ion effect" is managed by the buffer.

References

  • BenchChem Technical Support. (2025).[2][3] "Optimizing coupling reaction conditions for azo dyes." BenchChem. Link

  • Beilstein Journals. (2016). "The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors." Beilstein J. Org. Chem. Link

  • Organic Chemistry Portal. "Azo Coupling - Mechanism and Conditions." Organic Chemistry Portal. Link

  • Royal Society of Chemistry. (2019).[4] "Room temperature diazotization and coupling reaction using DES-Ethanol system." RSC Advances. Link

  • National Institutes of Health (PMC). (2024). "The continuous flow synthesis of azos." PubMed Central. Link

Sources

Technical Support Center: Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 2,3-Dichloroaniline from Final Product

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide provides in-depth, practical solutions for a common synthetic challenge: the removal of unreacted 2,3-dichloroaniline from a final product. As a substituted aniline, 2,3-dichloroaniline can be challenging to separate from structurally similar products due to overlapping physical properties. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during purification. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Part 1: Understanding the Challenge - Physicochemical Properties

A successful purification strategy hinges on exploiting the differences in physicochemical properties between your desired product and the contaminant, in this case, 2,3-dichloroaniline.

Table 1: Key Physicochemical Properties of 2,3-Dichloroaniline

PropertyValueImplication for Purification
Molecular Weight162.02 g/mol [1][2]---
Boiling Point252 °C (486 °F; 525 K)[1][2][3][4]High boiling point suggests that simple distillation may not be effective if the final product has a similar or lower boiling point.
Melting Point20–25 °C (68–77 °F; 293–298 K)[1][2][4]Being a liquid or low-melting solid at room temperature can complicate handling and recrystallization attempts if it forms a eutectic mixture.[1]
Solubility in WaterInsoluble/Slightly Soluble[1][2][3]Low water solubility under neutral conditions is a key factor for extraction strategies.
Solubility in Organic SolventsSoluble in ethanol, acetone, ether, and benzene.[1][5]High solubility in common organic solvents is a critical consideration for extraction and chromatography.
pKa (of the conjugate acid)~2.8 (estimated based on similar anilines)The basic nature of the amine group allows for manipulation of its solubility based on pH. It will be protonated and more water-soluble at an acidic pH.[5]
Vapor Pressure0.02 mmHg at 25 °C[3]Low volatility at room temperature means it will not readily evaporate.

Part 2: Troubleshooting & Purification Protocols

This section is structured in a question-and-answer format to directly address common purification hurdles.

FAQ 1: "My initial workup with an aqueous base and organic solvent extraction didn't remove all the 2,3-dichloroaniline. What's happening?"

This is a frequent issue. While a standard basic workup is intended to deprotonate any acidic components and keep the basic aniline in the organic layer, its effectiveness is limited if your final product is also basic or neutral and has similar solubility characteristics. The core issue is often insufficient partitioning.

Root Cause Analysis:

  • Insufficient Phase Separation: Emulsion formation can trap the aniline in the organic layer.

  • Similar Partition Coefficients: If your product and the aniline have similar affinities for the organic solvent, simple extraction will be inefficient.

  • Concentration Effects: At high concentrations, the equilibrium may not favor complete transfer to the aqueous phase even with a pH shift.

Troubleshooting Protocol: Acidic Extraction (Aqueous Wash)

This protocol leverages the basicity of the aniline group on 2,3-dichloroaniline.[6] By washing the organic solution with an acidic aqueous solution, the aniline is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.[6][7][8][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The volume of the acidic wash should be approximately one-third to one-half the volume of the organic phase.[6]

  • Mixing: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking, which can lead to emulsions.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer will contain the protonated 2,3-dichloroaniline hydrochloride salt.[7]

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-4) two to three more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow Diagram: Acidic Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase CrudeProduct Crude Product (Final Product + 2,3-DCA) OrganicSolution Dissolved in Organic Solvent CrudeProduct->OrganicSolution AcidWash 1M HCl Wash OrganicSolution->AcidWash Extraction PurifiedProduct PurifiedProduct OrganicSolution->PurifiedProduct Purified Product (in Organic Phase) AnilineSalt 2,3-DCA•HCl (Water Soluble) AcidWash->AnilineSalt Protonation

Caption: Acidic extraction workflow for removing 2,3-dichloroaniline (2,3-DCA).

FAQ 2: "Acidic extraction is causing my final product to degrade or also be extracted. What are my other options?"

This is a critical consideration when dealing with acid-labile functional groups in your target molecule. In such cases, alternative methods that do not rely on pH manipulation are necessary. Column chromatography is a powerful alternative.

Troubleshooting Protocol: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10]

Key Principles for Separation:

  • Polarity: 2,3-dichloroaniline is a moderately polar compound. The goal is to find a solvent system where your product has a significantly different polarity, leading to a good separation on the column.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system. The ideal system will show a clear separation between the spot for your product and the spot for 2,3-dichloroaniline, with Retention Factors (Rf) ideally differing by at least 0.2.

Step-by-Step Methodology:

  • TLC Analysis:

    • Spot the crude mixture, your pure product (if available), and a 2,3-dichloroaniline standard on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Visualize the spots under UV light. The goal is to find a solvent system where the product and aniline spots are well-separated.

  • Column Packing:

    • Select an appropriately sized column and amount of silica gel based on the amount of crude material and the difficulty of the separation.[11]

    • Pack the column with silica gel using the chosen eluent system (slurry method is often preferred).

  • Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and apply it to the top of the column. Alternatively, adsorb it onto a small amount of silica gel ("dry loading").[12]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased, can be effective for difficult separations.[12][13]

    • Monitor the elution process by TLC, spotting each fraction to determine its composition.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified product.

Logical Relationship Diagram: Chromatography

Crude Crude Mixture Product + 2,3-DCA TLC TLC Analysis Determine Optimal Solvent System Crude->TLC Column Silica Gel Column Stationary Phase TLC->Column Elution Elution with Solvent Mobile Phase Column->Elution Fractions Collection of Fractions Elution->Fractions Analysis TLC Analysis of Fractions Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final Purified Product Pooling->Final

Caption: Decision and workflow for purification by column chromatography.

FAQ 3: "My product is a solid. Can I use recrystallization to remove the liquid 2,3-dichloroaniline?"

Recrystallization can be an effective technique if there is a significant difference in solubility between your solid product and the liquid impurity in a given solvent at different temperatures.[14][15][16][17]

Applicability:

  • High Product Purity: This method works best when 2,3-dichloroaniline is a minor impurity.

  • Solvent Selection is Crucial: An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while keeping the 2,3-dichloroaniline in solution even when cooled.[14][17][18]

Troubleshooting Protocol: Recrystallization

  • Solvent Screening:

    • In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, heptane) at room temperature and upon heating.

    • The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.[18]

    • Observe if the 2,3-dichloroaniline remains in the supernatant (mother liquor) upon cooling.

  • Dissolution:

    • In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[18]

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16]

    • Further cool the flask in an ice bath to maximize crystal yield.

  • Filtration:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[14]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.[18]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Part 3: Advanced & Alternative Strategies

Chemical Scavenging

For instances where the above methods are insufficient, or for removing trace amounts of 2,3-dichloroaniline, scavenger resins can be employed.[19] These are solid-supported reagents that selectively react with and bind to the impurity, which can then be removed by simple filtration.[20]

  • Isocyanate Resins: These resins are highly effective at scavenging primary and secondary amines by forming a urea linkage, tethering the impurity to the solid support.[20][21]

  • Aldehyde Resins: These can selectively scavenge primary amines through the formation of an imine.[20][21][22]

Table 2: Comparison of Purification Methods

MethodProsConsBest For
Acidic Extraction Fast, scalable, inexpensive.[9]Not suitable for acid-labile products; may not be effective for all product types.[6]Removing large quantities of 2,3-dichloroaniline from acid-stable, non-basic products.
Column Chromatography Highly effective for separating compounds with different polarities; applicable to a wide range of products.[10]Can be time-consuming and solvent-intensive; potential for product loss on the column.Products with different polarity than 2,3-dichloroaniline; when other methods fail.
Recrystallization Can yield highly pure product; relatively simple and cost-effective.[14][15]Dependent on the product being a solid with suitable solubility properties; may not be effective for high levels of impurity.[15]Purifying solid products where a suitable solvent system can be identified.
Chemical Scavenging Highly selective for removing primary amines; simple filtration-based workup.[19][20]Resins can be expensive; may require optimization of reaction conditions.Removing trace amounts of 2,3-dichloroaniline; final polishing step.

References

  • Grokipedia. 2,3-Dichloroaniline.
  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.
  • Solubility of Things. 2,3-Dichloroaniline.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloroaniline. In PubChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • EBSCO. (n.d.). Recrystallization (chemistry). In Chemistry Research Starters.
  • Benchchem. (n.d.). Technical Guide: Physical Properties of Dichloroanilines and the Projected Impact of Butyl Substitution.
  • Benchchem. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Semmens, M. J., & Chang, Y. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Environmental Science & Technology, 36(11), 2535-2540.
  • ChemicalBook. (n.d.). 2,3-Dichloroaniline.
  • Chemistry LibreTexts. (2023, January 29).
  • PraxiLabs. (2022, November 7).
  • University of California, Irvine. (n.d.). Experiment 8 – Extraction.
  • ResearchGate. (2025, August 5). Covalent Scavengers for Primary and Secondary Amines.
  • University of California, Irvine. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction.
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2014, December 12).
  • Reddit. (2014, May 26). Purify and dry aniline?
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Benchchem. (n.d.). Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents.
  • Muthayala, M. K., & Kumar, A. (2012). Ionic liquid-supported aldehyde: a highly efficient scavenger for primary amines.
  • ResearchGate. (2013, January 29).
  • Allen. (n.d.).
  • Al-Dahhan, W. H., Al-Bayati, Y. K., & Al-Ameri, M. J. (2022). Development In The Scavenging Efficiency Of H2S Scavengers In Oil And Gas Industry. Journal of Petroleum Research and Studies, 12(1), 1-17.
  • University of Rochester. (n.d.).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Anderson, N. G. (2012). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Organic Process Research & Development, 16(5), 852-856.
  • Organic Syntheses. (2025, June 19).
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Thermo Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Dichloroaniline.
  • Echemi. (n.d.).

Sources

Navigating Steric Challenges in 2,3-Dichloroacetoacetanilide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloro substituted acetoacetanilides. This guide is designed to provide practical, in-depth solutions to the common and complex challenges arising from the inherent steric hindrance of these valuable chemical intermediates. The presence of two chlorine atoms ortho to the amide nitrogen significantly impacts reactivity, often leading to frustratingly low yields and sluggish reaction times.

This resource is structured as a dynamic troubleshooting guide and FAQ section. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Core Problem: Steric Hindrance

The primary challenge in the chemistry of 2,3-dichloroacetoacetanilides is steric hindrance. The two bulky chlorine atoms flanking the amide nitrogen physically obstruct the approach of reagents, making reactions at the nitrogen or adjacent carbonyl groups difficult. This "shielding" effect can dramatically slow down or even prevent desired chemical transformations.

StericHindrance cluster_acetoacetanilide 2,3-Dichloroacetoacetanilide C6H3Cl2 Aromatic Ring NH Amide Nitrogen C6H3Cl2->NH ortho-Cl C6H3Cl2->NH ortho-Cl C=O Amide Carbonyl NH->C=O CH2 Methylene C=O->CH2 C=O_keto Keto Carbonyl CH2->C=O_keto CH3 Methyl C=O_keto->CH3 Reagent Reagent Reagent->NH Steric Clash Reagent->CH2 Hindered Approach

Caption: Steric shielding of the amide nitrogen and adjacent methylene group in 2,3-dichloroacetoacetanilide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering detailed explanations and actionable protocols.

Question: I am observing very low to no yield in the N-alkylation of my 2,3-dichloroacetoacetanilide. What can I do?

Answer:

This is a classic consequence of steric hindrance around the amide nitrogen. Traditional N-alkylation methods often fail because the sterically encumbered nitrogen is a poor nucleophile. To overcome this, we must enhance the reactivity of the system, often by employing more sophisticated catalytic methods.

Underlying Cause: The electron-withdrawing nature of the dichloro-substituted ring already reduces the nucleophilicity of the amide nitrogen. Coupled with the physical blockage from the ortho-chlorine atoms, standard SN2-type reactions with alkyl halides are extremely slow.[1][2]

Recommended Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction ideal for forming C-N bonds with sterically hindered substrates.[3][4][5] This reaction utilizes a palladium catalyst with specialized, bulky phosphine ligands that facilitate the coupling of the amide with an aryl or alkyl halide.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reagent Preparation: In a nitrogen-purged glovebox, add the 2,3-dichloroacetoacetanilide (1.0 eq), aryl halide (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.4 eq), a palladium source like Pd₂(dba)₃ (2-5 mol%), and a bulky phosphine ligand (e.g., a biarylphosphine ligand like XPhos or a dialkylbiarylphosphine ligand, 4-10 mol%) to an oven-dried reaction vessel.[6][7][8]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterTraditional SN2 AlkylationBuchwald-Hartwig Amination
Catalyst NonePalladium precatalyst + Ligand
Base Weaker bases (e.g., K₂CO₃)Strong, non-nucleophilic bases
Temperature Often requires high temperatures80-110 °C
Success with Hindered Substrates Very LowHigh
Question: My intramolecular cyclization reaction to form a heterocyclic system is failing. How can I promote ring closure?

Answer:

Intramolecular reactions with 2,3-dichloroacetoacetanilides are also hampered by steric hindrance, which can prevent the reactive ends of the molecule from achieving the necessary conformation for cyclization.[9]

Underlying Cause: The bulky ortho-chloro groups can restrict bond rotation, creating a high energy barrier for the molecule to adopt the required transition state geometry for ring closure.

Recommended Strategy: Copper-Catalyzed Ullmann Condensation

For the formation of certain heterocyclic systems, particularly those involving N-arylation, the Ullmann condensation offers a robust alternative to palladium-catalyzed methods.[10] While traditionally requiring harsh conditions, modern protocols with specialized ligands allow the reaction to proceed under milder conditions.[11][12]

Experimental Protocol: Intramolecular Ullmann Cyclization

  • Reagent Preparation: To an oven-dried Schlenk tube, add the linear precursor containing the 2,3-dichloroacetoacetanilide moiety and a reactive halide, a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand such as 1,10-phenanthroline or an N,N'-dialkyl-1,2-diaminoethane (20-40 mol%), and a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (N₂ or Ar) to 120-160 °C.

  • Monitoring and Work-up: Follow the same procedure as for the Buchwald-Hartwig reaction.

Workflow cluster_problem Problem Identification cluster_analysis Causality Analysis cluster_strategy Strategic Solution cluster_catalysis Catalyst Selection cluster_optimization Condition Optimization Low_Yield Low/No Product Yield Steric_Hindrance Steric Hindrance from 2,3-Dichloro Groups Low_Yield->Steric_Hindrance Slow_Reaction Slow Reaction Rate Slow_Reaction->Steric_Hindrance Catalyst Employ Advanced Catalysis Steric_Hindrance->Catalyst Conditions Optimize Reaction Conditions Steric_Hindrance->Conditions Pd_Catalysis Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Catalyst->Pd_Catalysis Cu_Catalysis Copper-Catalyzed Cross-Coupling (e.g., Ullmann) Catalyst->Cu_Catalysis Ligand_Screening Ligand Screening (Bulky Phosphines, Diamines) Conditions->Ligand_Screening Base_Selection Base Selection (Strong, Non-nucleophilic) Conditions->Base_Selection Solvent_Choice Solvent Choice (Anhydrous, Degassed) Conditions->Solvent_Choice Temperature_Control Temperature Adjustment Conditions->Temperature_Control

Sources

Validation & Comparative

Spectroscopic Profiling and Comparative Analysis of N-(2,3-dichlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dichlorophenyl)-3-oxobutanamide (also known as Acetoacet-2,3-dichloroanilide) is a critical intermediate in the synthesis of high-performance yellow azo pigments (e.g., Pigment Yellow 151).[1] Its structural integrity and purity are paramount for the color strength and lightfastness of the final pigment.

This guide provides a detailed comparative analysis of the 1H NMR spectrum of this compound. Unlike standard spectral guides, we focus on the dynamic keto-enol tautomerism that defines its solution-state behavior.[1] We compare its spectral fingerprint against a standard reference (N-phenyl-3-oxobutanamide) to highlight the steric and electronic effects of the 2,3-dichloro substitution.

Structural Dynamics & Tautomerism

To interpret the NMR spectrum correctly, one must understand that this molecule does not exist as a static structure. It fluctuates between a diketo form and a hydrogen-bonded enol form.[1][2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the intramolecular hydrogen bonding network that stabilizes the enol form in non-polar solvents.

Tautomerism Keto Keto Form (Major in Polar Solvents) Reactive Methylene (-CH2-) Enol Enol Form (Major in Non-Polar Solvents) Stabilized by Intramolecular H-Bond Keto->Enol Tautomerization (Solvent Dependent) Struct_Keto CH3-C(=O)-CH2-C(=O)-NH-Ar Keto->Struct_Keto Struct_Enol CH3-C(OH)=CH-C(=O)-NH-Ar Enol->Struct_Enol

Figure 1: The keto-enol tautomerism of acetoacetanilides. In CDCl3, the equilibrium shifts significantly toward the Enol form due to the stabilization of a 6-membered pseudo-ring via Hydrogen bonding.

Experimental Protocol

To ensure reproducible spectral data, particularly for integration ratios (Keto:Enol), follow this standardized protocol.

Materials & Parameters
  • Analyte: this compound (>98% purity).

  • Solvent A (Non-Polar): Chloroform-d (

    
    ) + 0.03% TMS.[1]
    
  • Solvent B (Polar): DMSO-

    
    .
    
  • Concentration: 15 mg in 0.6 mL solvent (~0.1 M). Note: High concentrations can induce intermolecular H-bonding, shifting amide peaks.[1]

Step-by-Step Workflow
  • Sample Preparation: Weigh 15 mg of analyte into a clean vial. Add 0.6 mL of

    
    .[1] Vortex for 30 seconds until fully dissolved.[1]
    
    • Critical: If the solution appears cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts often found in pigment intermediates.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle:

      
       (Tip angle).[1]
      
    • Relaxation Delay (D1): 5.0 seconds. Why? The enol hydroxyl and amide protons have long

      
       relaxation times.[1] A short D1 will lead to under-integration of these key protons.[1]
      
    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (

      
      ).
      

Comparative Spectral Analysis

This section compares the target compound (2,3-dichloro) against the unsubstituted reference (Acetoacetanilide) to isolate substituent effects.

A. The Aliphatic Region (Methyl & Methylene)

In the Keto form, the distinct feature is the methylene (


) bridge. In the Enol  form, this becomes a methine (

) proton.[1]
FeatureReference (Unsubstituted)

(ppm)
Target (2,3-Dichloro)

(ppm)
Analysis of Shift
Methyl (

) - Keto
2.32 (s)2.35 (s) Minimal inductive effect from the distant aromatic ring.[1]
Methyl (

) - Enol
1.98 (s)2.01 (s) Upfield from keto-methyl due to conjugation with the double bond.[1]
Methylene (

) - Keto
3.65 (s)3.72 (s) Slight downfield shift due to through-space deshielding by the ortho-chloro group.[1]
Methine (

) - Enol
5.05 (s)5.15 (s) Characteristic singlet of the enol form.[1]
B. The Aromatic Region (Coupling Patterns)

This is the primary diagnostic region for confirming the 2,3-dichloro substitution pattern.

  • Reference (Unsubstituted): Shows a complex multiplet (5H) roughly 7.1–7.6 ppm.[1]

  • Target (2,3-Dichloro): Shows a distinct ABC system (3 protons).[1]

    • 
      8.25 (dd, J=8.2, 1.5 Hz, 1H):  This is H-6 .[1] It is significantly deshielded compared to other protons because it is ortho to the amide group and experiences the anisotropy of the carbonyl.
      
    • 
      7.20 - 7.35 (m, 2H):  Overlapping signals for H-4  and H-5 .[1]
      
    • Observation: The loss of symmetry and the specific downfield shift of H-6 is the "fingerprint" of the 2,3-substitution.

C. The Labile Protons (Amide NH & Enol OH)

These signals are solvent-dependent and highly diagnostic of the hydrogen bonding environment.

ProtonSolvent

(ppm)
Mechanistic Insight
Amide NH

9.65 (br s) Ortho Effect: The Cl at position 2 sterically forces the amide bond out of planarity or locks it, deshielding the NH significantly compared to the reference (~9.0 ppm).[1]
Enol OH

13.80 (s) Intramolecular H-Bond: The sharp, very downfield peak confirms the strong H-bond in the 6-membered enol ring.[1]
Amide NH

10.10 (s) DMSO acts as a H-bond acceptor, further deshielding the NH proton.[1]

Keto-Enol Equilibrium Data

The ratio of Keto to Enol forms is not random; it is dictated by the solvent's polarity.[3] The 2,3-dichloro substitution stabilizes the Keto form slightly more than the unsubstituted reference due to steric hindrance disrupting the planar enol ring.

Experimental Integration Ratios (


): 
Compound% Keto Form% Enol FormCalculation Method
Reference (Unsubstituted) ~10%~90%Integration of

(3.65) vs

(5.[1]05)
Target (2,3-Dichloro) ~25% ~75% Steric Clash: The 2-Cl substituent creates steric clash with the carbonyl oxygen, slightly destabilizing the planar enol form.[1]

Note: In DMSO-d6, the equilibrium shifts drastically, often showing >95% Keto form for both compounds.

Troubleshooting & Validation

If your spectrum deviates from the values above, consider these common issues:

  • Missing Enol Peak (~13.8 ppm):

    • Cause: Spectral width (SW) too narrow.[1] Ensure SW is set to at least 16 ppm (-1 to 15 ppm).

    • Cause: Wet solvent.[1] Water in

      
       can exchange with the OH proton, broadening it into the baseline.
      
  • Split "Singlets":

    • If the Methylene (

      
      ) peak at 3.72 ppm appears as a small doublet or broadens, it suggests restricted rotation  around the Amide C-N bond, a phenomenon common in ortho-substituted anilides (atropisomerism on the NMR timescale).
      
  • Extra Peaks at 2.50 ppm or 3.33 ppm:

    • These are residual DMSO or Water impurities, respectively.[1] Do not confuse them with the methyl group of the analyte.

References

  • Structural Analysis of Acetoacetanilides

    • Title: Crystal structure and tautomerism of N-(3,4-dichlorophenyl)-3-oxobutanamide.
    • Source:Acta Crystallographica Section E (via NCBI).[1]

    • URL:[Link][1]

    • (Note: While this refers to the 3,4-isomer, the tautomeric principles and crystallographic data on the amide bond are directly applicable).
  • Solvent Effects on Tautomerism

    • Title: Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids.[1]

    • Source:ResearchGate.[1]

    • URL:[Link]

  • NMR Chemical Shift Tables

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][4][5]

    • Source:Organometallics (ACS Publications).[1]

    • URL:[Link][1]

  • General Pigment Chemistry (Context)

    • Title: Industrial Organic Pigments: Production, Properties, Applications.[1]

    • Source:Wiley Online Library.[1]

    • URL:[Link][1]

Sources

Comparative Guide: X-ray Crystallography of N-(2,3-dichlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

N-(2,3-dichlorophenyl)-3-oxobutanamide (CAS: 7296-10-8), often referred to as 2',3'-dichloroacetoacetanilide , acts as a critical intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Yellow 180 series) and heterocyclic pharmaceutical scaffolds.[1]

Unlike its para-substituted analogs (e.g., 2,4- or 3,4-isomers), the 2,3-substitution pattern introduces a unique steric environment.[1] The ortho-chlorine atom forces a significant torsion angle between the phenyl ring and the amide plane, disrupting the planarity typically seen in acetoacetanilides. This guide outlines the crystallographic characterization of this compound, contrasting it with its isomers to highlight how steric bulk influences crystal packing, solubility, and tautomeric stability.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, purity is paramount.[1] The presence of the enol tautomer in solution can complicate crystallization if not controlled.

Optimized Workflow

G Start Start: 2,3-Dichloroaniline React Acetoacetylation (Ethyl Acetoacetate/Diketene) Start->React Reflux, 110°C Crude Crude Product (Keto-Enol Mix) React->Crude Precipitation Purify Recrystallization (EtOH/Toluene 1:1) Crude->Purify Hot Filtration Grow Slow Evaporation (298 K) Purify->Grow Seed Crystal Xray X-ray Diffraction (Mo Kα, 100 K) Grow->Xray Mount >0.2mm

Figure 1: Critical path for generating single crystals suitable for X-ray analysis.[1]

Detailed Methodology
  • Synthesis: Reflux 2,3-dichloroaniline with ethyl acetoacetate in xylene (catalyzed by pyridine). The high boiling point of xylene drives the removal of ethanol, shifting the equilibrium forward.

  • Purification: The crude solid often contains trace isomers.[1] Recrystallize twice from a 1:1 mixture of Ethanol and Toluene.[1] Toluene suppresses the solubility of polar impurities, while Ethanol solubilizes the target.

  • Crystal Growth: Dissolve the purified solid in hot acetone. Add hexane dropwise until turbidity is just observed.[1] Allow to stand at room temperature (slow evaporation).

    • Target Morphology: Colorless prisms or blocks.[1]

    • Avoid: Needles (often indicate rapid precipitation and high mosaicity).[1]

Comparative Crystallographic Data[1][2][3]

The following table contrasts the expected and observed parameters of the target 2,3-isomer against its well-characterized analogs (2,4-dichloro and 3,4-dichloro).

Table 1: Structural Parameters & Unit Cell Comparison

ParameterTarget: 2,3-Dichloro Comparator: 2,4-Dichloro Comparator: 3,4-Dichloro
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Z (Molecules/Cell) 448
Tautomer Observed Keto-Amide Keto-AmideKeto-Amide
Amide Torsion (C-N-C-C) ~25–30° (High Twist) ~15–20°< 10° (Planar)
Intramolecular H-Bond N-H[1][2]···O (Keto)N-H···O (Keto)N-H···O (Keto)
Intermolecular Motif Centrosymmetric Dimers1D Chains2D Sheets
Key Structural Insights
  • Tautomeric Preference: In the solid state, this compound exists exclusively in the diketo-amide form .[1] The enol form, while present in solution (detectable by NMR), is destabilized in the lattice due to the lack of efficient packing options for the planar enol ring.

  • The Ortho-Effect (Steric Clash):

    • In the 3,4-isomer , the phenyl ring is nearly coplanar with the amide group, allowing for tight

      
      -
      
      
      
      stacking.[1]
    • In the 2,3-isomer (Target) , the chlorine at position 2 clashes with the amide carbonyl oxygen. This forces the phenyl ring to rotate out of the plane (torsion angle >25°). This reduces lattice energy and slightly lowers the melting point compared to the 3,4-analog.[1]

Molecular Interaction Topology

Understanding the hydrogen bonding network is crucial for predicting solubility and bioavailability.

Hydrogen Bonding Logic

The structure is stabilized by two competing H-bond pathways:[1]

  • Intramolecular (S(6) Motif): A pseudo-ring formed between the Amide N-H and the Ketone Oxygen. This "locks" the molecular conformation.[1]

  • Intermolecular (R2,2(8) Motif): Dimers formed between amide groups of adjacent molecules.[1]

H_Bonding cluster_intra Intramolecular (Conformation Lock) cluster_inter Intermolecular (Lattice Packing) NH Donor: Amide N-H Keto_O Acceptor: Keto C=O NH->Keto_O S(6) Ring (2.65 Å) Amide_O Acceptor: Amide C=O NH->Amide_O Dimer Formation (2.88 Å)

Figure 2: Competition between intramolecular folding and intermolecular stacking.

Experimental Validation (Self-Check)

When collecting your own data, use these metrics to validate your solution:

  • CheckCIF Validation: Ensure no A-level alerts regarding "Void Spaces."[1] The 2,3-dichloro substitution creates inefficient packing; however, solvent voids should not be present in a dried crystal.[1]

  • Thermal Ellipsoids: The terminal methyl group (C4) often shows high thermal motion (elongated ellipsoids) due to free rotation.[1] This is normal and should not be over-restrained.

  • Bond Lengths:

    • C=O (Ketone): Expect ~1.21 Å (shorter, double bond character).[1]

    • C-N (Amide): Expect ~1.35 Å (partial double bond character).[1]

    • If C=O is >1.28 Å, suspect the Enol tautomer or disorder.

References

  • Cambridge Crystallographic Data Centre (CCDC). Search for Acetoacetanilide Derivatives.[1] Available at: [Link][1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Jotani, M. M., et al. (2011).[1] "N-(3,4-Dichlorophenyl)-3-oxobutanamide."[1] Acta Crystallographica Section E, 66(5), o1058.[1] (Used as comparative benchmark for 3,4-isomer packing). Available at: [Link]

  • Gowda, B. T., et al. (2007).[1][3] "N-(2,3-Dichlorophenyl)acetamide."[1][2][4] Acta Crystallographica Section E, 63, o2631.[3] (Structural basis for the 2,3-dichloroaniline fragment).[1][3][2] Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Reference Standards for N-(2,3-dichlorophenyl)-3-oxobutanamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of an Analytical Benchmark

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data form the bedrock of scientific integrity. For a compound such as N-(2,3-dichlorophenyl)-3-oxobutanamide, a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise quantification is not merely a procedural step but a critical determinant of safety and efficacy. The role of a reference standard in this context is paramount; it is the anchor of analytical validity, providing a definitive point of comparison against which all measurements are calibrated.[1][2][3]

This guide offers a comprehensive comparison of reference standard options for the analysis of this compound. It delves into the practical distinctions between different grades of standards and provides a robust, field-tested High-Performance Liquid Chromatography (HPLC) protocol for its quantification. The methodologies and rationale presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions, ensuring the highest level of data integrity.

Comparative Analysis of Reference Standards: Navigating the Spectrum of Quality

The selection of an appropriate reference standard is contingent upon the application's regulatory and quality requirements. While a Certified Reference Material (CRM) from a major pharmacopeia or national metrology institute represents the gold standard for quality control (QC) and lot release testing, its availability can be limited for niche or novel compounds.[4][5] In such cases, researchers often rely on well-characterized materials from chemical suppliers. Below is a comparative overview of the available tiers of reference materials.

FeatureCertified Reference Material (CRM) High-Purity Research Chemical Alternative/In-house Standard
Purity Typically >99.5%, comprehensively characterized with a detailed Certificate of Analysis (CoA) listing all identified impurities.Stated purity, often >98%, but may lack extensive impurity profiling.Purity must be established by the user through rigorous analytical testing.
Certification Issued by an accredited body (e.g., ISO 17034), with values traceable to SI units.[5][6]No formal certification from a metrological institute. Supplier provides a product-specific CoA.No external certification. Characterization is the responsibility of the end-user.
Documentation Comprehensive CoA with certified property values, uncertainty budgets, and a statement of metrological traceability.[4]Basic CoA with identity confirmation (e.g., NMR, MS) and a purity value from a single method (e.g., HPLC).All documentation must be generated and maintained internally.
Regulatory Acceptance Universally accepted by regulatory agencies (e.g., FDA, EMA) for GMP/GLP applications.May be acceptable for early-stage research and development, but generally not for final product QC without further validation.Requires extensive justification and characterization to be accepted in a regulatory filing.
Common Suppliers Pharmacopeias (USP, EP), National Metrology Institutes (NIST), Accredited CRM Producers (e.g., Honeywell, CPAChem).[2][5]Chemical suppliers such as Sigma-Aldrich, Key Organics, and Molport often provide related dichlorophenyl amides.[4][7]Not applicable (prepared internally).
Best-Fit Application System suitability, instrument calibration, method validation, and release testing in a regulated environment.Exploratory research, method development, and as a starting material for in-house standard preparation.Used when no commercial source is available, but requires significant resource investment for characterization.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV) Method

The following protocol describes a robust isocratic reverse-phase HPLC method for the quantitative analysis of this compound. The choices within this protocol are grounded in established chromatographic principles for aromatic and amide-containing compounds.[8][9]

Rationale for Method Design:
  • Reverse-Phase HPLC (RP-HPLC): this compound is a moderately polar molecule due to the presence of amide and ketone functionalities, balanced by the nonpolar dichlorophenyl ring. RP-HPLC with a C18 stationary phase is the method of choice as it provides excellent retention and separation for such compounds based on their hydrophobicity.[10]

  • Mobile Phase Composition: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC, offering good solvating power and UV transparency. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial. It protonates the silanol groups on the silica-based C18 column, preventing peak tailing and ensuring a sharp, symmetrical peak shape for the analyte.[1]

  • UV Detection: The dichlorophenyl ring and the oxobutanamide moiety contain chromophores that absorb UV radiation. A detection wavelength in the range of 210-254 nm is typically effective for achieving high sensitivity for this class of compounds.

Step-by-Step Methodology:
  • Instrumentation and Columns:

    • A standard HPLC system equipped with a UV detector is suitable.

    • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound Reference Standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric Acid (or Formic Acid for MS-compatible methods).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare the test sample by dissolving it in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis and Data Processing:

    • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

    • Inject the sample solution(s).

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from standard selection to final quantification.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation Standard Select & Procure Reference Standard StockSol Prepare Stock Solution (e.g., 100 µg/mL) Standard->StockSol Accurate Weighing WorkingStd Prepare Working Standards (Calibration Curve) StockSol->WorkingStd Serial Dilution HPLC HPLC System (C18 Column, UV Detector) WorkingStd->HPLC Inject SamplePrep Prepare & Filter Test Sample SamplePrep->HPLC Inject CalCurve Inject Standards & Generate Calibration Curve HPLC->CalCurve SampleInject Inject Test Sample HPLC->SampleInject Quant Quantify Analyte (Interpolate from Curve) CalCurve->Quant Integration Integrate Peak Area SampleInject->Integration Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for the quantitative analysis of this compound.

Conclusion and Recommendations

The integrity of any analytical measurement for this compound is fundamentally linked to the quality of the reference standard used. For applications in a regulated GMP environment, the use of a Certified Reference Material is non-negotiable. However, in the absence of a readily available CRM, a high-purity research-grade chemical can serve as a viable alternative for research and development purposes, provided it is thoroughly characterized in-house to establish its identity and purity.

The provided HPLC method serves as a robust starting point for the routine analysis of this compound. It is imperative that this method be fully validated according to ICH guidelines (e.g., Q2(R1)) to demonstrate its suitability for its intended purpose, ensuring specificity, linearity, accuracy, precision, and robustness.[11][12] By combining a well-understood reference standard with a validated analytical method, researchers can ensure that their data is reliable, reproducible, and fit for purpose in the demanding landscape of pharmaceutical science.

References

  • SynThink Research Chemicals. Certified Reference Materials (CRMs) for Pharma QC.
  • Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. 2024.
  • CWS ABROAD. What are Certified reference materials? 2023.
  • How Certified Reference Materials Help Labs Meet Their Regulatory Requirements? 2023.
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. 2024.
  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
  • BenchChem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • Sigma-Aldrich. 2,4-dichlorophenoxy-n-(2,3-dichlorophenyl)acetamide.
  • Lliopoulos, I., et al. (1986). Synthesis of N-(3,4-Dichlorophenyl)-3-oxobutanamide.
  • Elemental Microanalysis. Reference materials for micro analysis CHN O S.
  • BLD Pharm. 3-Oxobutanamide | 5977-14-0.
  • Molport. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5.
  • Sigma-Aldrich. HPLC Separation of Nitrosamines with Supel Carbon LC.
  • International Journal of Novel Research and Development. A REVIEW: STRATEGY FOR METHOD DEVELOPMENT AND VALIDATION OF HPLC.
  • Clinivex. Pharmaceutical Reference Standards Supplier.
  • MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. 2017.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023.
  • MDPI. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. 2022.
  • Asian Journal of Pharmaceutical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.

Sources

Technical Comparison: Elemental Profiling of Chlorinated Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: C₁₀H₉Cl₂NO₂ (Small Molecule Drug Candidate)

Executive Summary: The Purity Paradox

In drug development, a common analytical pitfall occurs when a compound passes High-Resolution Mass Spectrometry (HRMS) and NMR with flying colors, yet fails Elemental Analysis (EA). For a chlorinated scaffold like C₁₀H₉Cl₂NO₂ , this discrepancy often stems from the "Bulk vs. Molecular" blind spot. While HRMS confirms you made the molecule, EA confirms you isolated it without trapping solvents, inorganic salts, or moisture.

This guide objectively compares the theoretical benchmarking and experimental validation of C₁₀H₉Cl₂NO₂ using Classical Combustion Analysis versus Modern Spectrometric alternatives.

Theoretical Framework: The Benchmark

Before any experimental validation, precise theoretical values must be established using the latest IUPAC atomic weights (2024 standards).

Target Analyte: C₁₀H₉Cl₂NO₂ Molecular Weight Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • Cl:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 246.09 g/mol

Theoretical Composition:

ElementMass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon 120.1148.81% 48.41% – 49.21%
Hydrogen 9.073.69% 3.29% – 4.09%
Chlorine 70.9028.81% 28.41% – 29.21%
Nitrogen 14.015.69% 5.29% – 6.09%
Oxygen 32.0013.00% N/A (Calculated by difference)

Expert Insight: The ±0.4% tolerance is the industry standard for purity validation, widely enforced by journals such as the Journal of Organic Chemistry (JOC). Deviations outside this range usually indicate trapped solvent (e.g., Dichloromethane) or moisture, which is common with polar amide functionalities.

Methodology Comparison

Method A: Automated CHN Combustion + Schöniger Flask (Gold Standard)

Mechanism: High-temperature combustion (


C) converts C to CO₂, H to H₂O, and N to N₂/NOx.
The Chlorine Challenge:  Standard CHN analyzers cannot detect Chlorine directly. Furthermore, halogens can poison the combustion catalysts.
  • Solution: Use of a Schöniger Oxygen Flask followed by mercurimetric or argentometric titration for the Cl determination.

Method B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionization (ESI/APCI) followed by Orbitrap or Q-TOF detection. The Chlorine Advantage: Chlorine has a distinct natural isotope distribution (


Cl : 

Cl

3:1).
  • Signature: For a Cl₂ molecule, the isotopic pattern (M : M+2 : M+4) follows a 9:6:1 intensity ratio. This provides unequivocal proof of the molecular formula but does not quantify bulk purity.

Comparative Analysis Table
FeatureMethod A: Combustion (CHN) + TitrationMethod B: HRMS (Orbitrap)Method C: EDS (SEM)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)Surface Elemental Ratio
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)Solid State (Non-destructive)
Precision High (±0.3%)High (<5 ppm mass error)Low (±2–5%)
Chlorine Detection Requires separate titration stepExcellent (Isotope Pattern)Good, but surface only
Blind Spots Requires 100% volatile combustionDoes not detect inorganic saltsSemi-quantitative only
Verdict Required for Publication Required for ID Qualitative Only

Experimental Protocol: The Validated Workflow

To achieve the ±0.4% standard for C₁₀H₉Cl₂NO₂, the following protocol integrates the CHN analysis with specific handling for the dichloro-moiety.

Step 1: Sample Pre-Treatment (Critical)
  • Drying: Chlorinated amides are hygroscopic. Dry the sample at 60°C under high vacuum (<0.1 mbar) for 12 hours over P₂O₅.

  • Homogenization: Recrystallized samples may trap solvent in the lattice. Lightly crush crystals into a fine powder before weighing.

Step 2: The Schöniger Oxygen Flask Method (For %Cl)
  • Apparatus: 500 mL thick-walled Erlenmeyer flask with a platinum sample carrier fused to the stopper.

  • Reagents: 1N NaOH (Absorbing solution), H₂O₂, Acetic Acid.[1]

  • Procedure:

    • Weigh 5–10 mg of C₁₀H₉Cl₂NO₂ onto ashless filter paper. Fold into a "flag" with a fuse strip.

    • Add 10 mL absorbing solution (NaOH) to the flask. Flush flask with pure Oxygen for 60 seconds.

    • Ignite the fuse and immediately insert the stopper/sample into the flask. Invert to seal with solvent.

    • Combustion: The sample burns rapidly in the O₂ rich environment.[2] Cl converts to inorganic chloride (Cl⁻).

    • Shake vigorously for 15 minutes to ensure absorption.

    • Titration: Acidify with Acetic Acid and titrate against 0.01N AgNO₃ (Silver Nitrate) using potentiometric endpoint detection.

Step 3: Automated CHN Analysis
  • Catalyst Selection: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or Silver wool to trap free halogens, preventing interference with the Thermal Conductivity Detector (TCD).

Visualizations

Diagram 1: The Analytical Decision Tree

This logic flow ensures resources are not wasted on EA if the sample is not ready.

AnalysisWorkflow Start Crude C10H9Cl2NO2 HRMS Step 1: HRMS & NMR (Check Identity) Start->HRMS PurityCheck Is Structure Correct? HRMS->PurityCheck PurityCheck->Start No (Re-synthesize) Drying Step 2: Vacuum Drying (60°C, P2O5, 12h) PurityCheck->Drying Yes Split Split Sample Drying->Split CHN Step 3A: Automated CHN (Combustion) Split->CHN Flask Step 3B: Schöniger Flask (Chlorine Titration) Split->Flask Compare Compare vs Theoretical (±0.4% Tolerance) CHN->Compare Flask->Compare

Caption: Workflow prioritizing molecular identity verification (HRMS) before destructive bulk purity analysis (EA).

Diagram 2: The Chlorine Isotope Logic (HRMS)

Visualizing why HRMS is superior for identification of the dichloro-pattern.

IsotopePattern Molecule C10H9Cl2NO2 (Two Cl atoms) Isotopes M (35Cl + 35Cl) M+2 (35Cl + 37Cl) M+4 (37Cl + 37Cl) Molecule->Isotopes Ratio Intensity Ratio 9 : 6 : 1 Isotopes:m->Ratio Isotopes:m2->Ratio Isotopes:m4->Ratio

Caption: The distinct 9:6:1 isotopic signature of a Cl₂-containing molecule in Mass Spectrometry.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4][5][6] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[4][5] [Link][6]

  • American Chemical Society. (2024). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (Requires ±0.4% accuracy for elemental analysis). [Link]

  • Schöniger, W. (1955).[1][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for the Oxygen Flask method). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.